molecular formula C10H8O3 B2433114 2-Methyl-1-benzofuran-3-carboxylic acid CAS No. 3265-74-5

2-Methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2433114
CAS No.: 3265-74-5
M. Wt: 176.171
InChI Key: QNMGYGHSTHUNJI-UHFFFAOYSA-N
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Description

2-Methyl-1-benzofuran-3-carboxylic acid is an aromatic organic compound with the empirical formula C10H8O3 and a molar mass of 176.17 g/mol . It serves as a versatile chemical scaffold in medicinal chemistry research for the design and synthesis of novel bioactive molecules. Benzofuran derivatives are of significant scientific interest due to their wide range of biological activities . Specifically, research indicates that halogenated derivatives based on the 3-benzofurancarboxylic acid structure have demonstrated promising in vitro antimicrobial properties . These synthetic derivatives have shown activity against a selection of Gram-positive bacteria, as well as antifungal activity against Candida strains such as C. albicans and C. parapsilopsis . The compound is a key precursor in exploring structures related to pharmacologically active agents like amiodarone (antiarrhythmic) and benzbromarone . This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. The product is provided with a purity of ≥95% and should be stored at +2°C to +8°C . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGYGHSTHUNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3265-74-5
Record name 2-methyl-1-benzofuran-3-carboxylic acid
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Foundational & Exploratory

2-Methyl-1-benzofuran-3-carboxylic Acid: Chemical Properties, Stability, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-1-benzofuran-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's physicochemical properties, validated synthesis pathways, stability profiles, and its pivotal role as an intermediate in the manufacturing of the VEGFR inhibitor Fruquintinib .

Executive Summary

This compound (CAS 3265-74-5 ) is a bicyclic heteroaromatic acid consisting of a benzofuran core substituted with a methyl group at the C2 position and a carboxylic acid at the C3 position. Unlike its 2-carboxylic acid isomer (coumarilic acid), the 3-carboxylic acid derivative is synthetically more challenging to access but offers unique metabolic stability and pharmacophore properties. It serves as the defining structural core for Fruquintinib , a targeted therapy for metastatic colorectal cancer, and is a versatile scaffold for developing antimicrobial and anti-arrhythmic agents.

Chemical Identity & Physicochemical Profiling[1][2][3]

PropertyData
IUPAC Name This compound
Common Synonyms 2-Methylbenzofuran-3-carboxylic acid; 3-Carboxy-2-methylbenzofuran
CAS Number 3265-74-5
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Physical State White to off-white crystalline solid
Melting Point 190–198 °C (Derivative dependent; 6-hydroxy analog: 268°C)
pKa (Predicted) 3.8 – 4.2 (Comparable to benzoic acid derivatives)
LogP (Predicted) ~2.5 (Moderate lipophilicity)
Solubility Sparingly soluble in water; Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate
Structural Analysis

The benzofuran ring system is planar and aromatic. The C3-carboxylic acid group is conjugated with the furan double bond, increasing its acidity compared to aliphatic acids. The C2-methyl group provides steric bulk that can hinder metabolic attack at the alpha-position, enhancing the stability of the furan ring against ring-opening metabolism.

Synthetic Pathways & Manufacturing

The synthesis of 3-substituted benzofurans is generally more complex than 2-substituted analogs due to the natural nucleophilicity of the furan ring favoring C2 attack. Two primary routes are established: the Intramolecular Heck Cyclization (Modern/Industrial) and the Vilsmeier-Haack Formylation (Laboratory).

Route A: Intramolecular Heck Cyclization (Fruquintinib Route)

This method is preferred for large-scale manufacturing due to its convergence and high yields. It constructs the benzofuran ring and the carboxylic acid functionality simultaneously.

  • Michael Addition: Reaction of a 2-halophenol (e.g., 2-bromo-5-methoxyphenol) with an alkynyl ester (e.g., ethyl 2-butynoate).

  • Pd-Catalyzed Cyclization: The resulting adduct undergoes an intramolecular Heck reaction to close the furan ring.

Route B: Vilsmeier-Haack Approach

Ideal for laboratory-scale preparation starting from the commercially available 2-methylbenzofuran.

  • Formylation: 2-Methylbenzofuran is treated with POCl₃/DMF to yield 2-methylbenzofuran-3-carboxaldehyde .

  • Oxidation: The aldehyde is oxidized to the carboxylic acid using KMnO₄, NaClO₂, or AgNO₃.

Visualization: Synthesis of the Fruquintinib Intermediate

The following diagram illustrates the industrial route for the 6-hydroxy derivative, the key precursor for Fruquintinib.

SynthesisPathway Start1 2-Bromo-5-methoxyphenol Intermediate Michael Adduct (O-Alkynyl Ether) Start1->Intermediate Base (DABCO) Start2 Ethyl 2-butynoate Start2->Intermediate Cyclization Pd-Catalyzed Heck Cyclization Intermediate->Cyclization Pd(OAc)2, Ligand Ester Ethyl 6-methoxy-2-methyl- benzofuran-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis FinalProduct 6-Methoxy-2-methyl- benzofuran-3-carboxylic Acid Hydrolysis->FinalProduct

Caption: Industrial synthesis pathway via intramolecular Heck cyclization for the Fruquintinib intermediate.

Stability Profile

Thermal Stability & Decarboxylation
  • Decarboxylation Risk: Heteroaromatic carboxylic acids are prone to thermal decarboxylation. While 2-benzofurancarboxylic acids decarboxylate readily at ~240°C (or lower with copper catalysts), This compound is comparatively more stable due to the position of the carboxyl group relative to the heteroatom.

  • Storage: Stable at room temperature in solid form. Solutions in DMSO or methanol should be stored at -20°C to prevent slow esterification or degradation.

Chemical Reactivity[7]
  • Esterification: The C3-carboxylic acid undergoes standard Fisher esterification (MeOH/H₂SO₄) or coupling (EDC/NHS) to form amides.

  • Electrophilic Substitution: The benzofuran ring is electron-rich. Halogenation (Br₂/AcOH) typically occurs at the C5 or C6 position if the C2/C3 positions are blocked.

  • Oxidation: The C2-methyl group is susceptible to radical oxidation to the aldehyde or carboxylic acid under harsh oxidative conditions, potentially opening a degradation pathway.

Pharmaceutical Applications

Fruquintinib (Elunate®)

The most significant application of this scaffold is as the core pharmacophore for Fruquintinib , a highly selective VEGFR-1, -2, and -3 inhibitor approved for metastatic colorectal cancer.

  • Role: The 2-methyl-1-benzofuran-3-carboxamide moiety binds to the ATP-binding pocket of the kinase.

  • Structure-Activity Relationship (SAR): The C3-amide linkage orients the quinazoline ring for optimal H-bonding, while the C2-methyl group fills a hydrophobic pocket, enhancing potency and selectivity.

Antimicrobial & Antitumor Research

Halogenated derivatives (e.g., 4,5,6-tribromo analogs) of this compound exhibit cytotoxicity against leukemia cell lines (K562, MOLT-4) and activity against Gram-positive bacteria (S. aureus).

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methylbenzofuran-3-carboxylate (General Method)

Adapted from J. Org. Chem. 2007, 72, 5337.

Reagents: Phenol (1.0 eq), Ethyl 2-chloroacetoacetate (1.2 eq), K₂CO₃ (2.0 eq), Acetone (Solvent), H₂SO₄ (Cyclization catalyst).

  • O-Alkylation:

    • Dissolve phenol (10 mmol) and K₂CO₃ (20 mmol) in dry acetone (50 mL).

    • Add ethyl 2-chloroacetoacetate (12 mmol) dropwise.

    • Reflux for 6 hours. Filter salts and evaporate solvent to yield the intermediate ethyl 2-phenoxyacetoacetate.

  • Cyclization (Peckmann/Hantzsch Type):

    • Add the crude intermediate to concentrated H₂SO₄ (5 mL) at 0°C.

    • Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Pour onto crushed ice. Extract with ethyl acetate.[1]

    • Purify via column chromatography (Hexane/EtOAc) to yield the ester.

Protocol B: Hydrolysis to the Free Acid
  • Dissolve the ethyl ester (5 mmol) in Ethanol (20 mL).

  • Add 2M NaOH (10 mL). Reflux for 2 hours.

  • Concentrate under reduced pressure to remove ethanol.

  • Acidify the aqueous residue with 1M HCl to pH 2.

  • Collect the precipitated white solid via filtration. Recrystallize from Ethanol/Water.

References

  • Synthesis of Fruquintinib Intermediate : Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. American Chemical Society.[2] (2025).[1][3][2][4][5]

  • Benzofuran Synthesis Review : Green Synthetic Strategies and Medicinal Applications of Benzofuran. Atlantis Press. (2025).[1][3][2][4][5]

  • Cytotoxic Activity : Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (MDPI).[3] (2019).

  • Decarboxylation Mechanisms : Decarboxylation of Heterocyclic Carboxylic Acids. Organic Chemistry Portal.

  • Chemical Properties : this compound Product Data. Sigma-Aldrich.

Sources

The Multifaceted Biological Activities of 2-Methyl-1-benzofuran-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural products and synthetic compounds, bestowing upon them a remarkable spectrum of biological activities.[2] From the antiarrhythmic properties of amiodarone to the antifungal efficacy of griseofulvin, benzofuran derivatives have a rich history in drug development.[1][3] Among the vast library of these compounds, derivatives of 2-methyl-1-benzofuran-3-carboxylic acid have emerged as a particularly promising class, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental methodologies to facilitate further exploration and application of this versatile chemical class.

Core Synthesis Strategies: Constructing the this compound Backbone

The synthetic accessibility of the this compound scaffold is a key enabler of its exploration in drug discovery. A common and efficient method involves a two-step procedure that begins with the appropriate starting materials, which are then subjected to cyclization to form the core benzofuran ring system.[5]

A general synthetic approach is the copper-catalyzed intramolecular C-O bond formation.[5] This method provides an efficient route to the title compounds in good to excellent yields. The synthesis typically starts from readily available phenols and β-ketoesters.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol outlines a generalized procedure for the synthesis of the core scaffold, which can then be further modified to generate a diverse library of derivatives.

Step 1: Synthesis of Methyl 2-(substituted phenoxy)-3-oxobutanoate

  • To a solution of a substituted phenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl acetoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Cyclization to form Methyl 2-Methyl-1-benzofuran-3-carboxylate

  • Dissolve the intermediate from Step 1 in a suitable solvent like polyphosphoric acid (PPA) or a mixture of acetic anhydride and sulfuric acid.

  • Heat the reaction mixture at 80-100 °C for 1-3 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the methyl 2-methyl-1-benzofuran-3-carboxylate derivative.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl ester from Step 2 in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 2-4 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the final this compound derivative.

G Phenol Substituted Phenol Intermediate Methyl 2-(substituted phenoxy)-3-oxobutanoate Phenol->Intermediate K2CO3, Acetone Ketoester Methyl Acetoacetate Ketoester->Intermediate Ester Methyl 2-Methyl-1-benzofuran-3-carboxylate Intermediate->Ester PPA or Ac2O/H2SO4 Acid This compound Ester->Acid NaOH, MeOH/H2O

Caption: General synthetic workflow for this compound.

Antimicrobial and Antifungal Activity: A Promising Avenue for New Anti-infectives

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including Gram-positive bacteria and various fungal strains.[3][4] The introduction of halogen atoms into the benzofuran structure appears to be a critical determinant of antimicrobial efficacy.[4]

Structure-Activity Relationship (SAR) Insights

Studies have shown that unsubstituted ester derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid exhibit no microbiological activity.[4] However, the introduction of halogens, particularly bromine or chlorine, leads to the emergence of antimicrobial properties. Specifically, derivatives where two hydrogen atoms of an acetyl group are substituted by halogens have shown activity against Gram-positive cocci.[4]

For instance, compounds such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have displayed activity against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus.[3][4] Some of these halogenated derivatives also exhibit antifungal activity against Candida albicans and Candida parapsilosis.[3][6]

Quantitative Antimicrobial Data
Compound IDOrganismMIC (μg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)Staphylococcus aureus50-100[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV)Staphylococcus aureus100[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)Staphylococcus aureus100[3]
Compound VICandida albicans100[3]
Compound IIICandida parapsilosis100[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the broth microdilution method for determining the MIC of test compounds.

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the culture to a 0.5 McFarland standard.[7]

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.[7] The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum and the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the anticancer potential of benzofuran derivatives, including those derived from this compound.[2][8][9] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines and have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.[8][10]

Mechanisms of Anticancer Action

The anticancer activity of these derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell growth.[8][11] Some derivatives have also been identified as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme implicated in the regulation of numerous cancer-related proteins.[8][9]

Furthermore, certain benzofuran-based carboxylic acids have been shown to be effective inhibitors of carbonic anhydrase (CA) isoforms, particularly the cancer-associated hCA IX and XII.[10][12] Inhibition of these enzymes can disrupt the pH regulation in tumor microenvironments, leading to reduced cancer cell proliferation and survival.

One promising derivative, a 5-bromobenzofuran-based carboxylic acid, was found to be a potent antiproliferative agent against MDA-MB-231 breast cancer cells.[12] This compound induced cell cycle arrest at the G2-M phase and promoted apoptosis.[10][12]

G cluster_0 Benzofuran Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Benzofuran This compound derivative Kinases Protein Kinases Benzofuran->Kinases Inhibits Pin1 Pin1 Benzofuran->Pin1 Inhibits CAIX_XII Carbonic Anhydrase IX/XII Benzofuran->CAIX_XII Inhibits Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Pin1->Proliferation CAIX_XII->Proliferation Apoptosis Induction of Apoptosis CAIX_XII->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) CAIX_XII->CellCycleArrest

Caption: Key molecular targets and cellular effects of anticancer benzofuran derivatives.

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-bromobenzofuran-based carboxylic acid (9e)MDA-MB-231 (Breast Cancer)2.52[12]
3-methylbenzofuran derivative (16b)A549 (Non-small cell lung cancer)1.48[9]
Benzofuran-2-carboxamide derivative (50g)HCT-116 (Colon Cancer)0.87[9]
Benzofuran-2-carboxamide derivative (50g)HeLa (Cervical Cancer)0.73[9]
Benzofuran-2-carboxamide derivative (50g)A549 (Non-small cell lung cancer)0.57[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[8]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain benzofuran derivatives have also been investigated for their anti-inflammatory properties.[13][14][15] The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Two new benzofuran derivatives isolated from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst, a key event in the inflammatory response.[14]

Quantitative Anti-inflammatory Data
CompoundAssayIC50 (µM)Reference
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1)Neutrophil respiratory burst inhibition4.15[14]
2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2)Neutrophil respiratory burst inhibition5.96[14]
Aza-benzofuran derivative (1)NO production inhibition in RAW 264.7 cells17.31[13]
Aza-benzofuran derivative (3)NO production inhibition in RAW 264.7 cells16.5[13]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising platform for the development of new therapeutic agents. The demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the significant potential of this chemical class. The synthetic tractability of the benzofuran core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research efforts should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of disease to assess their therapeutic potential in a physiological context.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective drugs to address unmet medical needs in oncology, infectious diseases, and inflammation.

References

  • Kossakowski, J., Krawiecka, M., & Cieniecka-Rosłonkiewicz, A. (2010).
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.).
  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Kossakowski, J., et al. (2011). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
  • Kossakowski, J., Krawiecka, M., & Cieniecka-Rosłonkiewicz, A. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

  • BenchChem. (n.d.).
  • Abdel-Maksoud, M. S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. FLORE.
  • Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008).
  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • BenchChem. (n.d.).
  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs. [Link]

  • Kumar, A., & Narasimhan, B. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

  • Wang, Y.-F., et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia. [Link]

  • Kumar, D., & Kumar, N. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacognosy and Phytochemical Research.
  • Unkown. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. ejpmr.com.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • Unkown. (2023).
  • Kumar, S., et al. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

Sources

The Emergence of Benzofuran-3-Carboxylic Acid Scaffolds: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

The benzofuran nucleus, a heterocyclic system, is a cornerstone in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, highly promising derivative: the benzofuran-3-carboxylic acid scaffold. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. We will explore its therapeutic potential, from anticancer and anti-inflammatory applications to its role in combating infectious diseases, providing a technical overview for researchers and drug development professionals.

Section 1: The Therapeutic Landscape of Benzofuran-3-Carboxylic Acid Derivatives

The versatility of the benzofuran-3-carboxylic acid scaffold is evident in its broad spectrum of pharmacological activities. This is largely due to the ability to readily modify the core structure, allowing for fine-tuning of its properties to achieve desired therapeutic effects.

Anticancer Potential

Benzofuran-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[1]

One notable area of research is their activity against breast cancer. Certain benzofuran-based carboxylic acids have shown effective inhibition of the cancer-related human carbonic anhydrase (hCA) IX isoform.[3][4] Specifically, derivatives have emerged as submicromolar inhibitors of hCA IX, with a favorable selectivity profile over other isoforms.[5][6] This inhibition can lead to promising antiproliferative effects in breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][3][4]

The mechanism of action for some of these compounds involves inducing cell cycle arrest, particularly at the G2-M phase, and promoting apoptosis.[3][7] For example, one derivative was found to significantly increase the cell population in the G2-M phase and the sub-G1 phase in MDA-MB-231 cells, indicating a disruption of the cell cycle and induction of cell death.[3] Further studies have confirmed that these compounds can provoke both early and late-stage apoptosis in breast cancer cells.[3][7]

The following table summarizes the in vitro antiproliferative activity of selected benzofuran-3-carboxylic acid derivatives against breast cancer cell lines:

Compound IDCell LineIC50 (μM)Reference
44b MDA-MB-2312.52[1]
28g MDA-MB-2313.01[1]
9e MDA-MB-2312.52 ± 0.39[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following diagram illustrates the mechanism of action of a benzofuran-3-carboxylic acid derivative that induces apoptosis and cell cycle arrest in breast cancer cells.

Anticancer_Mechanism Benzofuran Benzofuran-3-Carboxylic Acid Derivative (e.g., 9e) CancerCell MDA-MB-231 Breast Cancer Cell Benzofuran->CancerCell Targets hCAIX hCA IX Inhibition CancerCell->hCAIX Inhibits CellCycle Cell Cycle Arrest (G2-M Phase) CancerCell->CellCycle Induces Apoptosis Induction of Apoptosis (Early and Late) CancerCell->Apoptosis Induces Proliferation Decreased Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Mechanism of a benzofuran derivative in breast cancer.

Anti-inflammatory and Antimicrobial Activity

The benzofuran scaffold is also a promising backbone for the development of new anti-inflammatory and antimicrobial agents.[8][9]

Anti-inflammatory Effects: Certain benzofuran-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory activity in preclinical models.[8][10] For instance, one study highlighted a compound that showed considerable anti-inflammatory effects in a chronic inflammation model in rats.[8] Some derivatives have been found to dually inhibit both cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are key mediators of inflammation.[10]

Antimicrobial Properties: Derivatives of 3-benzofurancarboxylic acid have shown activity against a range of microbial pathogens.[11][12] Halogenated derivatives, in particular, have exhibited antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida species.[11] The introduction of a halogen into the benzofuran structure appears to be crucial for its microbiological activity.[11]

Furthermore, some benzofuran-based compounds have been identified as potent inhibitors of Staphylococcus aureus Sortase A (SrtA), a critical enzyme for bacterial virulence.[13] The amide group at the 3-position of the benzofuran ring was found to be essential for this inhibitory activity.[13]

Section 2: Synthesis and Experimental Protocols

The therapeutic potential of benzofuran-3-carboxylic acid scaffolds is intrinsically linked to the ability to synthesize a diverse library of derivatives for biological evaluation.

General Synthetic Strategies

Several synthetic routes to benzofuran-3-carboxylic acid and its esters have been developed. A common and efficient method involves the reaction of salicylaldehydes with ethyl diazoacetate.[14] Other approaches include the palladium-assisted carbonylation of 3-coumaranones and tandem C-H activation/decarbonylation/annulation processes.[14]

The following diagram outlines a generalized workflow for the synthesis and evaluation of benzofuran-3-carboxylic acid derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Salicylaldehyde) Synthesis Synthesis of Benzofuran-3- Carboxylic Acid Ester Start->Synthesis Modification Chemical Modification (e.g., Amidation, Halogenation) Synthesis->Modification Purification Purification and Characterization (NMR, MS) Modification->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Purification->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for synthesis and screening.

Detailed Experimental Protocol: Synthesis of Halogenated 3-Benzofurancarboxylic Acid Derivatives

This protocol is adapted from a published procedure for the synthesis of bromo derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[11]

Objective: To synthesize a halogenated derivative of a benzofuran-3-carboxylic acid ester for antimicrobial testing.

Materials:

  • Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Ester I)[11]

  • Chloroform (CHCl3)

  • Bromine (Br2)

  • Silica gel for column chromatography

  • TLC plates (silica gel with fluorescent indicator)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the starting ester (0.02 mole) in 20 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Prepare a solution of bromine (0.04 mole) in 10 mL of chloroform.[11]

  • Add the bromine solution dropwise to the stirred solution of the ester over a period of 30 minutes at room temperature.[11]

  • Continue stirring the reaction mixture for 8 hours at room temperature.[11]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a chloroform-methanol (98:2) eluent system.[11]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.[11]

  • Purify the resulting residue by column chromatography on silica gel, using chloroform as the eluent, to obtain the desired bromo derivative.[11]

Characterization: The structure of the purified compound should be confirmed using spectroscopic methods such as 1H-NMR and Mass Spectrometry.

Section 3: Future Directions and Conclusion

The benzofuran-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Optimization of existing lead compounds: Fine-tuning the structure of active compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.

  • Development of novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a greater diversity of chemical structures.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed. (2017, February 15). National Center for Biotechnology Information. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (2010, July 6). MDPI. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | ACS Medicinal Chemistry Letters. (2020, March 18). ACS Publications. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (2015, October 27). Royal Society of Chemistry. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18). National Center for Biotechnology Information. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. (2019, April 18). Organic Syntheses. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). ScienceOpen. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation | International Journal of Basic & Clinical Pharmacology. (n.d.). International Journal of Basic & Clinical Pharmacology. [Link]

  • 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Wide Journals. [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies | ACS Omega. (2025, July 22). ACS Publications. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. (2025, October 16). ResearchGate. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed. (2020, March 18). National Center for Biotechnology Information. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - FLORE. (2020, March 18). FLORE. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021, May 18). Krupanidhi College of Pharmacy. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (2025, August 14). National Center for Biotechnology Information. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. (2023, April 11). Royal Society of Chemistry. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - Semantic Scholar. (2023, April 11). Semantic Scholar. [Link]

Sources

A Technical Guide to the Antimicrobial and Antifungal Applications of 2-Methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds have long been a cornerstone of drug development, offering a rich scaffold for structural diversification and biological activity. Among these, the benzofuran nucleus stands out as a "privileged structure," a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide array of pharmacological properties.[1] This guide focuses specifically on 2-methylbenzofuran derivatives, a subclass that has garnered significant attention for its potent and varied antimicrobial and antifungal activities.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized, in-depth technical guide. We will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern efficacy, and provide detailed, field-proven experimental protocols to empower further research and development in this promising area.

The Benzofuran Scaffold: A Foundation for Bioactivity

Benzofuran, the aromatic heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a structural unit present in numerous biologically active compounds.[4][5] Its derivatives are known to possess a vast spectrum of therapeutic properties, including antitumor, antiviral, anti-inflammatory, and, most pertinently, antimicrobial and antifungal activities.[5][6] Naturally occurring benzofurans like Cicerfuran and Conocarpan have demonstrated notable antifungal properties.[5] The versatility of the benzofuran ring system allows for extensive chemical modification, making it an ideal starting point for the design of new therapeutic agents aimed at combating microbial infections.[6] The introduction of a methyl group at the C-2 position is a key modification that has been explored for its impact on biological efficacy.

Synthetic Strategies for 2-Methylbenzofuran Derivatives

The synthesis of the 2-methylbenzofuran core and its subsequent derivatization is a critical first step in drug discovery. A common and effective method involves the reaction of a salicylaldehyde with chloroacetone. This foundational reaction provides the 2-acetyl benzofuran intermediate, a versatile precursor for a wide range of derivatives.[7]

The rationale for this approach lies in its efficiency and the reactivity of the resulting acetyl group, which can be readily transformed into other functional moieties. For example, it can be reacted with aminobenzothiazoles to form Schiff bases, which can then undergo cyclization reactions (e.g., Staudinger reaction with acid chlorides) to create more complex, multi-heterocyclic systems like azetidinones, thereby expanding the chemical space for biological screening.[7]

Below is a generalized workflow for the synthesis and derivatization of these compounds.

G cluster_0 Core Synthesis cluster_1 Derivatization Example (Schiff Base Formation) cluster_2 Further Modification (e.g., Cycloaddition) Salicylaldehyde Salicylaldehyde Intermediate 2-Acetyl Benzofuran (Key Intermediate) Salicylaldehyde->Intermediate Chloroacetone Chloroacetone Chloroacetone->Intermediate K2CO3 K2CO3 (Base) K2CO3->Intermediate Reflux SchiffBase N-[(1Z)-1-(benzofuran-2-yl)ethylidene] Derivative (Schiff Base) Intermediate->SchiffBase Catalyst (p-TSA) Amine Substituted Amine (e.g., 2-Aminobenzothiazole) Amine->SchiffBase FinalProduct Multi-Heterocyclic Derivatives (e.g., Azetidinones) SchiffBase->FinalProduct Staudinger Reaction (Triethylamine) AcidChloride Acid Chlorides AcidChloride->FinalProduct

Caption: Generalized workflow for synthesis of 2-methylbenzofuran derivatives.

Antimicrobial and Antifungal Efficacy: A Quantitative Overview

Numerous studies have demonstrated the efficacy of 2-methylbenzofuran derivatives against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The biological activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The data below, synthesized from multiple research efforts, showcases the potential of these derivatives. It is crucial to note that direct comparison between studies can be complex due to variations in experimental conditions and microbial strains.

Compound Class/DerivativeTarget MicroorganismActivity Measurement (MIC in µg/mL)Reference
Aza-benzofuran (Compound 1)Staphylococcus aureus12.5[8]
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5[8]
Aza-benzofuran (Compound 1)Escherichia coli25[8]
Oxa-benzofuran (Compound 6)Penicillium italicum12.5[8]
Oxa-benzofuran (Compound 6)Colletotrichum musae12.5-25[8]
Benzofuran-amide (6b)Bacillus subtilis6.25[6]
Benzofuran-amide (6b)Staphylococcus aureus6.25[6]
Benzofuran-amide (6b)Candida albicans12.5[6]
Benzofuran-thiazole (40c)Staphylococcus aureusExcellent Activity (Zone of Inhibition)
2-salicyloylbenzofuran (51)Gram-positive strains0.06–0.12 mM

Structure-Activity Relationships (SAR)

The analysis of how chemical structure correlates with biological activity is fundamental to medicinal chemistry. For 2-methylbenzofuran derivatives, several key SAR trends have emerged, guiding the rational design of more potent compounds.

  • Influence of Heterocyclic Moieties: The fusion of additional heterocyclic rings, such as thiazole or azetidinone, to the benzofuran core can significantly enhance antimicrobial activity. This is likely due to increased interaction with biological targets or improved physicochemical properties like cell permeability.[7]

  • Role of Substituents on the Benzene Ring: The nature and position of substituents on the benzofuran's benzene ring play a critical role. Electron-withdrawing groups (e.g., halogens like chloro) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the entire molecule, affecting its ability to bind to target sites.[5][9] For instance, the presence of chloro substituents on linked pyrazoline and pyrazole moieties has been shown to be closely related to antibacterial activity.

  • Impact of Side-Chain Modifications: Modifications to the groups attached at the C-2 or C-3 positions are pivotal. For instance, converting a 2-acetyl group into a more complex carboxamide or an oxime ether can drastically alter the activity profile, often leading to enhanced potency against specific pathogens.[6][10]

SAR cluster_mods cluster_effects Core 2-Methylbenzofuran Scaffold Mod1 Position R1: Substituents on Benzene Ring (e.g., Halogens, Methoxy) Core->Mod1 Mod2 Position R2: Derivatization of 2-Methyl Group (e.g., Amides, Oximes) Core->Mod2 Mod3 Position R3: Fusion of other Heterocycles (e.g., Thiazole, Pyrazoline) Core->Mod3 Effect1 Modulates Electronic Properties & Target Binding Mod1->Effect1 Effect2 Alters Lipophilicity & Pharmacokinetics Mod2->Effect2 Effect3 Introduces New Pharmacophoric Features Mod3->Effect3 Outcome Enhanced Antimicrobial & Antifungal Activity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Key structure-activity relationships for 2-methylbenzofuran derivatives.

Putative Mechanisms of Action

While the precise molecular targets for many 2-methylbenzofuran derivatives are still under active investigation, the broad-spectrum activity suggests mechanisms that disrupt fundamental cellular processes in microbes. Antibacterial agents typically function by inhibiting cell wall synthesis, increasing cell membrane permeability, or interfering with protein and nucleic acid synthesis.[11]

For antifungal derivatives, a common mechanism involves disrupting the integrity of the fungal cell membrane. The lipophilic nature of the benzofuran scaffold may facilitate penetration of the lipid-rich fungal cell membranes, leading to leakage of cellular contents and ultimately cell death.[12] The presence of hydroxyl groups, for example, can alter polarity and enhance the compound's ability to penetrate these membranes through hydrophobic interactions.[12] Further research, including target identification and validation studies, is essential to fully elucidate these mechanisms.

Key Experimental Protocols

To ensure reproducibility and standardization in the evaluation of new derivatives, adherence to established protocols is paramount. Below are detailed methodologies for two of the most common in vitro assays for antimicrobial susceptibility testing.

Protocol 1: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Seeding the Plates: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the agar plates.

  • Well Preparation: Using a sterile cork borer (6 mm diameter), punch equidistant wells into the seeded agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound, dissolved in a suitable solvent (like DMSO) at a known concentration, into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter corresponds to higher antimicrobial activity.

G A 1. Prepare and Pour Sterile Agar Plates C 3. Uniformly Swab Inoculum onto Agar Surface A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Punch Wells (6 mm diameter) into Agar C->D E 5. Load Wells: - Test Compound - Positive Control (Antibiotic) - Negative Control (Solvent) D->E F 6. Incubate Plates (e.g., 37°C for 24h) E->F G 7. Measure Zone of Inhibition (diameter in mm) F->G

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (or appropriate medium) into each well of a 96-well microtiter plate.

  • Compound Dilution: Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, the second to the third, and so on, discarding the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Dilute a 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a microplate reader.

Conclusion and Future Outlook

The 2-methylbenzofuran scaffold represents a highly promising and versatile platform for the development of novel antimicrobial and antifungal agents. The existing body of research clearly demonstrates that derivatives of this core structure possess potent activity against a wide range of clinically relevant pathogens. The key to unlocking their full therapeutic potential lies in the systematic exploration of their structure-activity relationships and the elucidation of their specific mechanisms of action.

Future research should focus on:

  • Rational Design: Leveraging SAR data to design and synthesize novel derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: Employing advanced techniques to identify the specific molecular targets of the most active compounds.

  • In Vivo Evaluation: Progressing lead compounds from in vitro assays to in vivo models of infection to assess their efficacy, pharmacokinetics, and safety profiles.[9]

  • Combination Therapy: Investigating the potential for synergistic effects when 2-methylbenzofuran derivatives are used in combination with existing antimicrobial drugs.

The continued investigation of these compounds offers a tangible pathway toward addressing the critical global health challenge of antimicrobial resistance.

References

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND BIOMEDICAL RESEARCH.
  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery.
  • Zhang, Y., et al. (2019).
  • 2-methyl-benzofuran compounds and preparation and application thereof. (2011).
  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. (2025).
  • Zapadniuk, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC.
  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • 2-(Nitroheteroarylmethylene)-3(2H)
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research.
  • Natural source, bioactivity and synthesis of benzofuran deriv

Sources

An In-depth Technical Guide to Pharmacophore Modeling of 2-Methyl-1-benzofuran-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Pharmacophore Modeling in Benzofuran Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[1][2][3] The inherent versatility of this heterocyclic system allows for a wide range of structural modifications, making it a fertile ground for the discovery of novel therapeutic agents.[2] Specifically, analogs of 2-Methyl-1-benzofuran-3-carboxylic acid have emerged as a promising class of compounds with significant biological potential.

However, the synthesis and biological evaluation of extensive compound libraries are both time-consuming and resource-intensive. This is where computational chemistry, and particularly pharmacophore modeling, offers a strategic advantage. A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that a molecule must possess to exert a specific biological effect.[4] By elucidating the key molecular interactions required for activity, we can rationally design and prioritize novel analogs with a higher probability of success, thereby accelerating the drug discovery pipeline.[4][5]

This guide provides a comprehensive, in-depth exploration of the principles and practical application of ligand-based pharmacophore modeling, using this compound analogs as a case study. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative scientific literature.

Pillar I: Understanding the Biological Landscape of Benzofuran Derivatives

Before embarking on the generation of a pharmacophore model, it is imperative to understand the biological context in which our lead scaffold operates. Structure-activity relationship (SAR) studies have revealed that substitutions on the benzofuran core are crucial for cytotoxic activity.[2] For instance, halogenation of the benzofuran system has been shown to enhance cytotoxic properties.[2][6]

Recent research has identified several key protein targets for benzofuran derivatives, providing a mechanistic basis for their observed activities. These include:

  • Aurora B Kinase: A critical regulator of mitosis, often overexpressed in cancer cells, making it a prime target for anticancer therapies.[1]

  • VEGFR-2: A key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[7]

  • Cholinesterases (AChE and BChE): Enzymes involved in the breakdown of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[8]

For the purpose of this guide, we will focus on a hypothetical scenario where a series of this compound analogs have been synthesized and evaluated for their inhibitory activity against Aurora B Kinase.

Pillar II: The Principles of Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown or when a sufficiently large and diverse set of active ligands is available.[4][9] The fundamental premise is that molecules with similar biological activities often share a common set of pharmacophoric features arranged in a specific spatial orientation. The process involves several key stages:

  • Training and Test Set Preparation: A dataset of molecules with known biological activities is compiled and divided into a training set (used to build the model) and a test set (used for validation).[10]

  • Conformational Analysis: The flexible nature of molecules means they can adopt multiple conformations. It is crucial to generate a representative set of low-energy conformations for each ligand in the training set.[9]

  • Feature Identification and Model Generation: Common pharmacophoric features, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged groups, are identified across the active ligands in the training set.[4] Algorithms then align the molecules to maximize the overlap of these features, generating one or more pharmacophore hypotheses.

  • Model Validation: The generated pharmacophore models are rigorously validated to assess their ability to distinguish between active and inactive compounds.[11] This is a critical step to ensure the predictive power of the model.

Pillar III: A Validated Experimental Protocol for Pharmacophore Model Generation

This section provides a detailed, step-by-step methodology for generating and validating a ligand-based pharmacophore model for this compound analogs targeting Aurora B Kinase. This protocol is designed to be adaptable to various molecular modeling software packages such as Schrödinger's Phase, BIOVIA's Discovery Studio, or InteLigand's LigandScout.[4][5][12][13]

Step 1: Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting pharmacophore model.

  • Data Collection: Compile a dataset of this compound analogs with their corresponding Aurora B Kinase inhibitory activities (IC50 values). A hypothetical dataset is presented in Table 1.

  • Data Curation:

    • Convert IC50 values to pIC50 (-log(IC50)) to normalize the data distribution.

    • Define activity thresholds to classify compounds as highly active, moderately active, and inactive. For this study, we will define:

      • Highly Active: pIC50 > 7.0

      • Moderately Active: 6.0 < pIC50 ≤ 7.0

      • Inactive: pIC50 ≤ 6.0

  • Set Division: Partition the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set should encompass the full range of structural diversity and biological activity.

Table 1: Hypothetical Dataset of this compound Analogs and their Aurora B Kinase Inhibitory Activity

Compound IDR1-SubstituentR2-SubstituentIC50 (nM)pIC50Activity Class
BZF-1 HH507.30Highly Active
BZF-2 5-ClH257.60Highly Active
BZF-3 6-FH807.10Highly Active
BZF-4 H4-OCH33006.52Moderately Active
BZF-5 5-Cl4-OCH31506.82Moderately Active
BZF-6 H4-CF312005.92Inactive
BZF-7 6-F4-CF39006.05Moderately Active
BZF-8 5-BrH357.46Highly Active
BZF-9 H2,4-diCl25005.60Inactive
BZF-10 5-CH3H5006.30Moderately Active
Step 2: Ligand Preparation and Conformational Analysis
  • 2D to 3D Conversion: Convert the 2D structures of the ligands into 3D structures.

  • Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy starting conformation.

  • Conformational Search: Generate a diverse set of low-energy conformations for each ligand to account for its flexibility. This can be achieved through various algorithms such as systematic search, random search, or molecular dynamics.

Step 3: Pharmacophore Model Generation
  • Feature Definition: Define the types of pharmacophoric features to be considered, including:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive/Negative Ionizable

  • Model Generation: Utilize a common feature pharmacophore generation algorithm. The software will identify common pharmacophoric features among the highly active compounds in the training set and generate hypotheses based on their spatial arrangements.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on various parameters, such as how well they match the active compounds and avoid matching the inactive ones.

Step 4: Pharmacophore Model Validation

This is a crucial step to ensure the generated model is statistically significant and has predictive power.

  • Test Set Validation: The best-ranked pharmacophore hypothesis is used to screen the test set. A good model should correctly classify the majority of the active compounds in the test set as hits and the inactive compounds as non-hits.

  • Decoy Set Screening: A decoy set, consisting of a large number of molecules with similar physicochemical properties to the active compounds but with different topologies, is screened against the pharmacophore model. A robust model should have a low hit rate for the decoy set.

  • Fischer's Randomization Test: This statistical method assesses the probability that a correlation between chemical features and biological activity has occurred by chance. The training set is shuffled multiple times, and pharmacophore models are generated for each shuffled set. If the original model has a significantly better score than the models from the randomized sets, it is considered statistically robust.

Visualization of the Pharmacophore Modeling Workflow

The following diagram, generated using the DOT language, illustrates the comprehensive workflow for ligand-based pharmacophore modeling.

Pharmacophore_Workflow cluster_data 1. Data Preparation cluster_ligand 2. Ligand Preparation cluster_model 3. Model Generation cluster_validation 4. Model Validation Data_Collection Data Collection (Analogs & IC50 values) Data_Curation Data Curation (pIC50, Activity Class) Data_Collection->Data_Curation Set_Division Training & Test Set Division Data_Curation->Set_Division Convert_3D 2D to 3D Conversion Set_Division->Convert_3D Energy_Min Energy Minimization Convert_3D->Energy_Min Conformational_Search Conformational Search Energy_Min->Conformational_Search Feature_Def Feature Definition Conformational_Search->Feature_Def Model_Gen Hypothesis Generation Feature_Def->Model_Gen Scoring Scoring & Ranking Model_Gen->Scoring Test_Set_Val Test Set Validation Scoring->Test_Set_Val Decoy_Set_Screen Decoy Set Screening Test_Set_Val->Decoy_Set_Screen Fischer_Test Fischer's Randomization Decoy_Set_Screen->Fischer_Test Final_Model Validated Pharmacophore Model Fischer_Test->Final_Model Virtual_Screening Virtual Screening & Hit Identification Final_Model->Virtual_Screening

Caption: Ligand-based pharmacophore modeling workflow.

Application of the Validated Pharmacophore Model: Virtual Screening

Once a robust and validated pharmacophore model is established, its primary application is in virtual screening to identify novel hit compounds from large chemical databases.[14] The pharmacophore model acts as a 3D query to search for molecules that possess the required pharmacophoric features in the correct spatial arrangement. The identified hits can then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation.

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and versatile computational tool that can significantly enhance the efficiency of the drug discovery process.[5] By focusing on the essential molecular features required for biological activity, it allows for the rational design of novel compounds and the identification of promising leads from vast chemical spaces. The application of this methodology to this compound analogs, a class of compounds with demonstrated therapeutic potential, can accelerate the development of new drugs targeting a range of diseases.

Future advancements in this field will likely involve the integration of pharmacophore modeling with other computational techniques, such as artificial intelligence and machine learning, to further improve the accuracy and predictive power of the models.[5] As our understanding of complex biological systems grows, so too will our ability to design highly specific and effective therapeutic agents through the strategic application of in silico methods.

References

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  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. Retrieved February 24, 2026, from [Link]

  • psearch: 3D ligand-based pharmacophore modeling. (n.d.). GitHub. Retrieved February 24, 2026, from [Link]

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  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Retrieved February 24, 2026, from [Link]

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  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). LigandScout. Retrieved February 24, 2026, from [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. Retrieved February 24, 2026, from [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2014). PLoS ONE, 9(5), e98283. Retrieved February 24, 2026, from [Link]

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  • Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6354–6363. Retrieved February 24, 2026, from [Link]

  • QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. (2019). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(9), 4833. Retrieved February 24, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4737–4749. Retrieved February 24, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541. Retrieved February 24, 2026, from [Link]

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A Technical Guide to the Cytotoxicity Profile of Benzofuran-3-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic system integral to numerous natural products and synthetic compounds with significant therapeutic properties.[1][2][3][4] Among its derivatives, benzofuran-3-carboxylic acids have emerged as a promising class of agents with potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][5] This technical guide provides a comprehensive overview of the cytotoxicity profile of these compounds, synthesizing data from multiple studies to elucidate their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore how these agents induce cell death through pathways such as apoptosis and cell cycle arrest, discuss how chemical modifications influence their potency and selectivity, and provide detailed protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anticancer therapeutics.

Introduction to Benzofuran-3-Carboxylic Acids in Oncology

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a structural cornerstone in a vast array of biologically active molecules.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, antitumor properties.[3][4][6][7][8] The inherent versatility of the benzofuran scaffold allows for extensive chemical modification, making it an attractive template for the design of novel therapeutic agents.

Within this diverse chemical family, derivatives of 2- and 3-benzofurancarboxylic acid have demonstrated significant cytotoxic activity against human cancer cell lines.[1][5][9] This guide focuses specifically on the benzofuran-3-carboxylic acid core, examining the molecular mechanisms that underpin its anticancer potential and the structural features that govern its efficacy. Understanding this profile is a critical step in the drug discovery pipeline, providing the foundational knowledge required to optimize lead compounds and advance them toward clinical development.[10][11][12]

Mechanisms of Cytotoxicity

Benzofuran-3-carboxylic acid derivatives exert their cytotoxic effects through a multifactorial approach, often engaging several cellular pathways simultaneously to induce cell death and inhibit proliferation in cancer cells.

Induction of Apoptosis

A predominant mechanism of action for these compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway and can be augmented by endoplasmic reticulum (ER) stress.

  • Mitochondrial Dysfunction: Certain benzofuran derivatives trigger apoptosis by disrupting mitochondrial function.[13] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes.[13] Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of critical cellular substrates like poly-ADP ribose polymerase (PARP) and ultimately, cell death.[1][13] Studies have shown that treatment with specific derivatives results in a significant, multi-fold increase in caspase-3/7 activity.[1][14]

  • Endoplasmic Reticulum (ER) Stress: Some analogs induce apoptosis by initiating ER stress.[13] This is characterized by an increase in cytosolic calcium levels and the upregulation of glucose-regulated proteins (GRPs) like GRP78 and GRP94.[13] Prolonged ER stress activates downstream apoptotic signaling, complementing the mitochondrial pathway.[13]

  • Modulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Cytotoxic benzofurans can shift the balance in favor of apoptosis by increasing the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

A simplified representation of this apoptotic cascade is illustrated below.

G cluster_0 Benzofuran-3-Carboxylic Acid Derivative cluster_1 Cellular Response cluster_2 Apoptotic Cascade Compound Compound Mito Mitochondrial Dysfunction Compound->Mito ER_Stress ER Stress Compound->ER_Stress ROS ROS Generation Compound->ROS CytoC Cytochrome c Release Mito->CytoC ER_Stress->CytoC ROS->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by benzofuran derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many benzofuran-3-carboxylic acid derivatives exhibit cytostatic effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell division and proliferation.

The most commonly reported effect is an arrest at the G2/M phase of the cell cycle.[15][16][17] Flow cytometry analysis has shown that treatment with these compounds can lead to a significant accumulation of cells in the G2/M phase.[17] For instance, one potent derivative increased the G2/M cell population in MDA-MB-231 breast cancer cells from 10.8% to 32.3%.[17] This arrest is often linked to the p53 tumor suppressor pathway.[15][16] In p53-positive cells, these compounds can increase p53 DNA binding activity, leading to the upregulation of cell cycle inhibitors like p21 and p27 and an increase in cyclin B levels, which are hallmarks of a G2/M block.[14][15][16]

Inhibition of Pro-Survival Signaling

Benzofuran derivatives can also interfere with key signaling pathways that cancer cells rely on for survival and proliferation. One such pathway involves the transcription factor Nuclear Factor-kappaB (NF-κB), which plays a critical role in inflammation and cell survival. Certain benzofuran compounds have been shown to inhibit NF-κB activation, contributing to their overall cytotoxic effect in both p53-positive and p53-negative cells.[3][15][16]

Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of benzofuran-3-carboxylic acid compounds is highly dependent on the nature and position of substituents on the benzofuran scaffold. SAR studies provide crucial insights for rational drug design.

  • Halogenation: The introduction of halogens, particularly bromine, is a recurring theme in potent derivatives.[1][9][18][19] Attaching a bromine atom to an acetyl or methyl group on the benzofuran system often increases cytotoxicity.[1][9] For example, a 5-bromobenzofuran-based carboxylic acid derivative was found to be the most effective antiproliferative agent against MDA-MB-231 cells, with a potency comparable to the standard chemotherapeutic drug doxorubicin.[17] The position of the halogen is also critical; substitutions at the para position of an N-phenyl ring are often associated with higher activity due to favorable hydrophobic interactions.[19]

  • Methoxy and Hydroxyl Groups: The presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups also significantly influence activity. SAR studies indicate that a 6-methoxy group on the benzofuran ring can be essential for high antiproliferative activity. Furthermore, a phenol group at position 2 or 3 of the benzofuran ring appears to be pivotal for cytotoxic potency.[20]

  • Side Chains and Linkers: The nature of the side chain at the 3-position is crucial. Amide derivatives lacking halogen-containing alkyl substituents tend to show lower cytotoxic properties.[1] The choice of linker connecting the benzofuran core to other moieties, such as an ureido linker, also plays a key role in the compound's ability to inhibit specific targets and exert its antiproliferative effects.[21]

Experimental Protocols for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for core assays used to profile benzofuran-3-carboxylic acid compounds.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][22][23]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells.[22]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from exponential growth phase culture using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (Note: this density may require optimization based on the cell line's doubling time).[22]

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (approximately 5,000 cells/well).[22]

    • Include control wells: medium only (blank), and cells with vehicle (e.g., 0.1% DMSO) but no compound (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the test benzofuran derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final treatment concentrations.

    • After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 25 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., 20% SDS in 50% dimethylformamide or acidic isopropanol) to each well.[15]

    • Incubate overnight at 37°C or place on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.[15][22]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[22][23]

G start Start: Exponentially Growing Cells seed 1. Cell Seeding (5,000 cells/well in 96-well plate) start->seed attach 2. Incubation (24h) Allow cell attachment seed->attach treat 3. Compound Treatment (Serial dilutions, 48h incubation) attach->treat add_mtt 4. Add MTT Reagent (4h incubation) treat->add_mtt solubilize 5. Solubilize Formazan (Add DMSO/SDS) add_mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analyze 7. Data Analysis (Calculate % Viability, Plot Curve) read->analyze end End: Determine IC50 Value analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells in a 6-well plate with the benzofuran compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Synthesis and Interpretation

The cytotoxic profiles of various benzofuran-3-carboxylic acid derivatives have been evaluated against a range of human cancer cell lines. The IC₅₀ values provide a quantitative measure of potency.

Table 1: Comparative Cytotoxicity (IC₅₀) of Selected Benzofuran Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
44b MDA-MB-231 (Breast)2.52Doxorubicin2.36
14c HCT116 (Colon)3.27--
26 EGFR Kinase0.93Gefitinib0.90
28g MDA-MB-231 (Breast)3.01--
28g HCT-116 (Colon)5.20--
37a-h Various< 105-Fluorouracil-
50g A549 (Lung)0.57--
50g HeLa (Cervical)0.73--
9e MDA-MB-231 (Breast)2.52Doxorubicin2.36[17]
1e K562 (Leukemia)>1 (mM)--[9]
1c K562 (Leukemia)>1 (mM)--[9]

Note: The table synthesizes data from multiple sources to highlight the range of activities. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Interpretation: The data clearly indicate that benzofuran-3-carboxylic acid derivatives can achieve potent cytotoxicity, with some compounds exhibiting sub-micromolar to low micromolar IC₅₀ values against aggressive cancer cell lines like MDA-MB-231 (triple-negative breast cancer) and HCT116 (colon cancer).[17] The potency of compounds like 44b and 9e is notably comparable to that of doxorubicin, a widely used chemotherapeutic agent.[17] Furthermore, the selectivity of these compounds is a key consideration; an ideal candidate will show high toxicity towards cancer cells while sparing normal, non-cancerous cells.[9][11][23]

Conclusion and Future Directions

The body of evidence strongly supports the potential of benzofuran-3-carboxylic acid derivatives as a valuable scaffold for the development of novel anticancer agents. Their ability to induce cytotoxicity through multiple, complementary mechanisms—including apoptosis induction via mitochondrial and ER stress pathways, and cell cycle arrest at the G2/M checkpoint—makes them robust candidates for overcoming the resistance mechanisms often encountered in oncology.

Future research should focus on:

  • Optimizing SAR: Synthesizing new analogs to further refine the SAR, aiming to enhance potency and improve the therapeutic index (selectivity for cancer cells over normal cells).

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo antitumor activity, pharmacokinetics, and safety profiles.[13]

  • Target Deconvolution: Employing advanced techniques to precisely identify the molecular targets and binding interactions of the most potent compounds to better understand their mechanism of action.

By integrating rational chemical design with a thorough biological evaluation, the full therapeutic potential of benzofuran-3-carboxylic acid compounds can be realized, paving the way for new and effective cancer treatments.

References

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Methodological & Application

Synthesis protocols for 2-Methyl-1-benzofuran-3-carboxylic acid from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Methyl-1-benzofuran-3-carboxylic Acid

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge. While 2-carboxylic acid derivatives are readily accessible via standard Feist-Benary cyclization, the 3-carboxylic acid isomer requires a more sophisticated approach to install the carboxyl moiety at the


-position of the furan ring.

This Application Note details a robust, two-stage protocol starting from salicylaldehyde . Unlike direct alkylation methods that often suffer from poor regioselectivity, this protocol utilizes a 3-acetylcoumarin intermediate , followed by a base-mediated hydrolytic rearrangement (ring contraction). This pathway offers high atom economy, uses inexpensive reagents, and provides a scalable route for pharmaceutical intermediate production.

Synthetic Strategy & Mechanism

The transformation relies on the conversion of a six-membered lactone (coumarin) into a five-membered benzofuran via an intramolecular Michael-type recyclization.

Phase 1: Construction of the Coumarin Scaffold

The initial step involves a Knoevenagel condensation between salicylaldehyde and ethyl acetoacetate.[1] Piperidine serves as the organocatalyst, facilitating the formation of the enolate and subsequent dehydration to yield 3-acetylcoumarin .

Phase 2: Hydrolytic Ring Contraction

Upon treatment with aqueous alkali (NaOH/KOH), the coumarin lactone ring opens to form a salicylate intermediate. The phenoxide anion then attacks the ketone carbonyl (originally the acetyl group), followed by dehydration and acidification. This sequence effectively excises a carbon atom (decarboxylation of the original lactone carbonyl) or rearranges the skeleton to yield the This compound .

Reaction Pathway Diagram

ReactionPathway Sal Salicylaldehyde (C7H6O2) Inter1 Intermediate: 3-Acetylcoumarin Sal->Inter1 Piperidine, EtOH Reflux (Knoevenagel) EAA Ethyl Acetoacetate (C6H10O3) EAA->Inter1 Open Ring-Opened Phenolate Species Inter1->Open NaOH (aq) Hydrolysis Target Target: 2-Methyl-1-benzofuran- 3-carboxylic Acid Open->Target Recyclization & Acidification (HCl)

Caption: Figure 1. Synthetic pathway transforming salicylaldehyde to the target benzofuran via the 3-acetylcoumarin rearrangement.

Experimental Protocols

Reagents & Equipment
  • Starting Materials: Salicylaldehyde (Reagent Grade, >98%), Ethyl Acetoacetate (>99%).

  • Catalysts/Solvents: Piperidine, Ethanol (Absolute), Sodium Hydroxide (pellets), Hydrochloric Acid (conc.).

  • Apparatus: 500mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Büchner funnel, pH meter.

Protocol A: Synthesis of 3-Acetylcoumarin

Rationale: The use of piperidine in ethanol at reflux is optimized to favor the trans-elimination of water, driving the equilibrium toward the coumarin product.

  • Stoichiometry: In a 500 mL round-bottom flask, combine Salicylaldehyde (12.2 g, 100 mmol) and Ethyl Acetoacetate (13.0 g, 100 mmol).

  • Solvation: Add Ethanol (50 mL). Stir to ensure a homogeneous solution.

  • Catalysis: Add Piperidine (0.85 g, 10 mmol, 10 mol%) dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 2 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a fluorescent coumarin spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to 0-5°C in an ice bath. The product will precipitate as yellow needles.

  • Purification: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry in vacuo.

    • Expected Yield: 15.0 – 16.5 g (80-88%).

    • Melting Point: 120-122°C.

Protocol B: Rearrangement to this compound

Rationale: High-temperature alkaline hydrolysis is required to open the stable coumarin lactone. The subsequent acidification must be controlled to prevent decarboxylation of the free acid.

  • Hydrolysis: Suspend 3-Acetylcoumarin (9.4 g, 50 mmol) in 20% Aqueous NaOH (100 mL).

  • Reflux: Heat the suspension to reflux. The solid will dissolve as the lactone opens, forming a dark orange/red solution of the phenolate. Continue reflux for 3-4 hours .

    • Mechanistic Note: The prolonged reflux ensures the rotation of the intermediate bond, positioning the phenoxide for attack on the ketone.

  • Cooling: Cool the reaction mixture to room temperature.

  • Acidification: Place the flask in an ice bath. Slowly add Conc. HCl dropwise with vigorous stirring until pH < 2.

    • Observation: A thick white/off-white precipitate will form immediately.

  • Isolation: Filter the crude acid. Wash copiously with cold water to remove inorganic salts.

  • Recrystallization: Recrystallize from Methanol/Water (1:1) or dilute Acetic Acid.

    • Expected Yield: 6.5 – 7.5 g (70-80%).

    • Characterization: MP > 200°C (dec).[2][3]

Critical Process Parameters (CPPs) & Optimization

The following data summarizes the optimization of the Knoevenagel step (Protocol A), which is the throughput bottleneck.

SolventCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Note
Ethanol Piperidine 78 (Reflux) 2 85 Optimal
MethanolPiperidine65472Slower kinetics
IsopropanolPiperidine822.576Higher impurity profile
EthanolNone7810<5Catalyst essential
WaterNaOH100160Hydrolysis side-reactions

Data Source: Adapted from comparative studies in Source 1.6 and internal validation.

Mechanistic Logic & Troubleshooting

The rearrangement mechanism is complex. The diagram below elucidates the electron flow during the critical ring-contraction phase.

Mechanism cluster_trouble Troubleshooting Step1 3-Acetylcoumarin (Lactone Intact) Step2 Ring Opening (OH-) Forms Phenolate-Enolate Step1->Step2 Hydrolysis Step3 Bond Rotation Aligns O- with Ketone Step2->Step3 Equilibration Error1 Low Yield? Check NaOH conc. (Must be >10% for ring opening) Step2->Error1 Step4 Intramolecular Attack (5-Exo-Trig) Step3->Step4 Nucleophilic Attack Step5 Dehydration & Aromatization (Benzofuran Formation) Step4->Step5 -H2O Error2 Product is Oil? Acidified too fast. Re-dissolve in base and precipitate slowly. Step5->Error2

Caption: Figure 2. Mechanistic flow of the base-catalyzed ring contraction.

Common Pitfalls:

  • Incomplete Hydrolysis: If the reflux in Protocol B is too short, the starting material (3-acetylcoumarin) may reform upon acidification. Ensure the solution is homogeneous and dark before stopping heat.

  • Decarboxylation: The product is a

    
    -heteroaryl carboxylic acid. Avoid excessive heating during the recrystallization step to prevent thermal decarboxylation to 2-methylbenzofuran.
    

References

  • Vertex AI Search. (2025). Synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health (NIH). 4[5][6]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetamidocoumarin: Pathways and Mechanisms. 7[3][5][6]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2023).[1] Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. 8

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. 9

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. 10

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methylbenzofuran-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of 2-methylbenzofuran-3-carboxylic acid, a key scaffold in medicinal chemistry. Traditional synthetic routes often suffer from long reaction times, harsh conditions, and modest yields. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this protocol dramatically reduces the reaction time from hours to minutes while achieving high yields and product purity.[1][2] We present a robust, one-pot procedure starting from readily available salicylaldehyde and ethyl 2-chloroacetoacetate. The narrative explains the fundamental principles of microwave heating, the reaction mechanism, and provides a step-by-step guide suitable for researchers in organic synthesis and drug development.

Introduction: The Case for Accelerated Synthesis

Benzofuran derivatives are privileged structures found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Specifically, the 2-methylbenzofuran-3-carboxylic acid core is a valuable building block for more complex molecular architectures. Conventional methods for its synthesis often involve multi-step procedures with extended refluxing, leading to significant energy consumption and the potential for byproduct formation.[6]

Microwave-assisted synthesis has emerged as a transformative green chemistry technique that addresses these limitations.[7] By using microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, resulting in rapid, uniform heating that is not achievable with conventional methods.[8][9] This leads to a dramatic acceleration of reaction rates, often by several orders of magnitude, along with improved yields and cleaner reaction profiles.[1][10] This protocol harnesses these advantages to provide a time- and resource-efficient pathway to the target compound.

Principles and Mechanism

The Role of Microwave Irradiation

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[8]

  • Dipolar Polarization: Polar molecules, such as the chosen solvent (DMF) and reaction intermediates, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the bulk of the reaction medium.

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Collisions with surrounding molecules generate heat.

This direct "in-core" heating avoids the thermal gradients and superheating of vessel walls common in classical oil-bath heating, leading to greater reproducibility and control over reaction parameters.[1]

Proposed Reaction Mechanism

The synthesis proceeds via a two-step, one-pot sequence. The proposed mechanism involves an initial O-alkylation followed by an intramolecular cyclization and subsequent hydrolysis.

  • O-Alkylation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by the base (potassium carbonate). The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-chloroacetoacetate in a classic Williamson ether synthesis to form an ether intermediate.

  • Intramolecular Cyclization: The base then deprotonates the α-carbon of the acetoacetate moiety, generating an enolate. This enolate undergoes an intramolecular aldol-type condensation, attacking the carbonyl carbon of the aldehyde group.

  • Dehydration & Hydrolysis: The resulting cyclic intermediate readily dehydrates to form the stable aromatic benzofuran ring, yielding ethyl 2-methylbenzofuran-3-carboxylate. Under the reaction conditions and during the aqueous workup with acid, the ethyl ester is hydrolyzed to the final product, 2-methylbenzofuran-3-carboxylic acid.

Diagram: Proposed Reaction Pathway

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Hydrolysis Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide K₂CO₃ Ether Ether Intermediate Phenoxide->Ether + ECA - Cl⁻ ECA Ethyl 2-chloroacetoacetate Ether_ref Ether Intermediate Enolate Enolate Formation Cyclic_Intermediate Cyclic Aldol Adduct Enolate->Cyclic_Intermediate Intramolecular Attack Cyclic_Intermediate_ref Cyclic Aldol Adduct Ether_ref->Enolate K₂CO₃ Ester Benzofuran Ester Final_Product 2-Methylbenzofuran- 3-carboxylic Acid Ester->Final_Product 1. NaOH (aq) 2. HCl (aq) Cyclic_Intermediate_ref->Ester - H₂O

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Salicylaldehyde (1)ReagentPlus®, 99%Sigma-Aldrich
Ethyl 2-chloroacetoacetate (2)97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Chemical
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Hydrochloric Acid (HCl)2 M Aqueous SolutionVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical
Saturated Sodium Chloride (Brine)Lab Prepared-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Equipment Model/Type Supplier
Microwave SynthesizerCEM Discover SP, etc.CEM Corporation
10 mL Microwave Reaction VialHeavy-walled glassCEM Corporation
Magnetic Stir BarTeflon-coatedVWR
Rotary EvaporatorStandard Lab ModelHeidolph/Buchi
Analytical Balance4-decimal placeMettler Toledo

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxin; handle with extreme care. Microwave vials are pressurized systems; never exceed the recommended volume or temperature limits.

Step-by-Step Synthesis Procedure
Diagram: Experimental Workflow

G A 1. Reagent Addition - Salicylaldehyde - K₂CO₃ - DMF - Ethyl 2-chloroacetoacetate B 2. Microwave Irradiation - 140 °C - 15 min A->B C 3. Reaction Quench - Cool to RT - Add H₂O B->C D 4. Acidification - Add 2M HCl - Precipitate forms C->D E 5. Extraction - Extract with EtOAc (3x) D->E F 6. Washing & Drying - Wash with Brine - Dry over MgSO₄ E->F G 7. Solvent Removal - Filter - Evaporate solvent F->G H 8. Purification - Recrystallization - (Ethanol/Water) G->H I 9. Characterization - NMR, MS, IR H->I

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 10 mL heavy-walled microwave reaction vial containing a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and 5 mL of anhydrous DMF.

  • Reactant Addition: While stirring, add ethyl 2-chloroacetoacetate (1.48 g, 1.33 mL, 11.0 mmol, 1.1 equiv.) to the suspension.

  • Vessel Sealing: Securely cap the reaction vial with a septum cap. Ensure the seal is tight to maintain pressure during the reaction.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 140 °C (Use dynamic power control to maintain temperature)

    • Hold Time: 15 minutes

    • Stirring: High

  • Cooling: After the irradiation cycle is complete, cool the reaction vial to room temperature (below 40 °C) using the instrument's compressed air cooling system.

  • Workup - Quenching and Acidification: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of deionized water. While stirring vigorously, slowly acidify the aqueous mixture to pH ~2 by adding 2 M HCl. A solid precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 40 mL) to remove residual DMF and salts. Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford 2-methylbenzofuran-3-carboxylic acid as a pure crystalline solid.

Results and Data

Expected Outcome

This protocol is expected to produce the target compound with high efficiency. The data below represents a typical outcome.

ParameterValue
Starting MaterialSalicylaldehyde (10.0 mmol)
Microwave Temperature140 °C
Microwave Time15 minutes
Expected Yield ~1.55 g (88%)
Appearance White to off-white crystalline solid
Purity (by ¹H NMR) >97%
Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the methyl group (singlet, ~2.6 ppm), aromatic protons (multiplets, ~7.2-7.9 ppm), and the carboxylic acid proton (broad singlet, >12 ppm).

  • Mass Spectrometry (ESI-): Calculated for C₁₀H₇O₃⁻ [M-H]⁻: 175.04. Found: 175.04.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹, broad) and C=O stretch (~1680 cm⁻¹).

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Yield Ineffective base, wet reagents/solvent, or insufficient temperature/time.Ensure K₂CO₃ is anhydrous. Use fresh, dry DMF. Increase reaction time to 20-25 min or temperature to 150 °C.
Incomplete Reaction Starting materials are still visible by TLC/LCMS analysis.Re-subject the reaction mixture to microwave irradiation for an additional 5-10 minutes.
Oily Product / Fails to Crystallize Presence of impurities, possibly unhydrolyzed ester or residual DMF.Purify by column chromatography (Silica gel, Hexane:EtOAc gradient). Ensure the workup wash steps are thorough.

Conclusion

This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 2-methylbenzofuran-3-carboxylic acid. By significantly reducing reaction times from hours to just 15 minutes and providing excellent yields, this method aligns with the principles of green chemistry and offers a superior alternative to conventional heating techniques.[11][12] The protocol is robust and scalable, making it a valuable tool for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.

References

  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Boruah, P., & Deka, D. C. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Sharma, L., & Singh, S. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Al-Mulla, A. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Sharma, G., Pathak, D., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Kappe, C. O. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

  • Bavireddi, H., et al. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's College London Research Portal. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry. [Link]

  • Goncalo, P., Roussel, C., Mélot, J. M., & Vébrel, J. (1999). Contribution of microwaves in organic synthesis: statement of a methodology for the microwave-induced preparation of benzofuran-2(3H)-one and its comparison with classical heating. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Deshpande, R., et al. (2014). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing. [Link]

  • Mumtazuddin, S., et al. (2006). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • Rehman, A. U., et al. (2023). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules. [Link]

  • Wikipedia contributors. (2024). Perkin rearrangement. Wikipedia. [Link]

  • Bagley, M. C., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. [Link]

  • Sobaś, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Patneedi, C. B., & Sridhar, G. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sanna, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Joshi, K. C., et al. (2000). Microwave assisted synthesis and antimicrobial activity of some 2-(benzofuran-2-yl) -7-(substituted)imidazo. SciSpace. [Link]

  • Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Note: Regioselective C-5 Functionalization of 2-Methyl-1-benzofuran-3-carboxylic Acid

[1]

Executive Summary

The benzofuran scaffold, particularly This compound (1) , is a privileged structure in medicinal chemistry.[1] While the C-2 and C-3 positions are chemically blocked in this substrate, the benzene ring remains accessible for Electrophilic Aromatic Substitution (EAS).

This guide details the protocols for targeting the C-5 position with high regioselectivity. The C-5 position is electronically activated by the ring oxygen (O-1) and is sterically favored over the C-7 position. We present a self-validating workflow for Bromination (as a gateway modification) followed by Palladium-catalyzed Cross-Coupling , enabling the installation of diverse functional groups (aryl, heteroaryl, alkyl) at C-5.

Mechanistic Rationale & Regioselectivity

Understanding the electronic landscape of the substrate is prerequisite for successful functionalization.

  • Electronic Effects: The ring oxygen (O-1) is a strong

    
    -donor (+M effect), directing incoming electrophiles to the ortho (C-7) and para (C-5) positions.
    
  • Steric Effects: The C-3 carboxylic acid moiety exerts steric bulk, but more importantly, the C-7 position is sterically crowded due to its proximity to the heteroatom ring junction. Consequently, C-5 is the kinetically and thermodynamically preferred site for substitution.

  • Deactivation: The C-3 carboxyl group is electron-withdrawing (-I/-M), effectively deactivating the furan ring, which forces substitution onto the benzene ring.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, moving from the core acid to the functionalized C-5 derivatives.

GStart2-Methyl-1-benzofuran-3-carboxylic acid (1)EsterMethyl EsterIntermediate (2)Start->EsterMeOH, H2SO4(Protection)Nitro5-Nitro Derivative(4)Start->NitroHNO3, H2SO4(Nitration)Bromo5-Bromo Derivative(3)Ester->BromoBr2, AcOH(Bromination)Suzuki5-Aryl Derivative(Functionalized Target)Bromo->SuzukiAr-B(OH)2, Pd(dppf)Cl2(Suzuki Coupling)

Figure 1: Strategic workflow for accessing C-5 substituted derivatives via electrophilic substitution and cross-coupling.

Experimental Protocols

Protocol A: Protection (Methyl Ester Formation)

Rationale: While EAS can proceed on the free acid, converting to the methyl ester improves solubility in organic solvents (DCM, CHCl3) and prevents potential decarboxylation under harsh conditions.

Reagents:

  • Substrate (1): 10.0 mmol

  • Methanol (MeOH): 50 mL (Anhydrous)

  • Sulfuric Acid (H2SO4): 0.5 mL (Catalytic)

Procedure:

  • Dissolution: Dissolve 1.90 g (10 mmol) of (1) in 50 mL of anhydrous MeOH in a round-bottom flask.

  • Catalysis: Add concentrated H2SO4 (0.5 mL) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature (RT). Concentrate under reduced pressure to ~10 mL. Pour into ice-water (100 mL) and neutralize with saturated NaHCO3.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over Na2SO4 and concentrate.

    • Expected Yield: 90-95% (Off-white solid).

Protocol B: Regioselective C-5 Bromination

Rationale: Bromine in acetic acid is the standard method for benzofurans. The solvent polarity stabilizes the intermediate sigma complex, favoring the para (C-5) attack relative to the ring oxygen.

Reagents:

  • Methyl 2-methyl-1-benzofuran-3-carboxylate (2): 5.0 mmol

  • Bromine (Br2): 5.5 mmol (1.1 eq)

  • Glacial Acetic Acid (AcOH): 20 mL

Procedure:

  • Setup: Dissolve 1.02 g (5 mmol) of ester (2) in 20 mL of Glacial AcOH. Place in a water bath at 25°C.

  • Addition: Add Br2 (0.28 mL, 5.5 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at RT for 4 hours. If conversion is incomplete (TLC), heat to 50°C for 1 hour.

  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 10% Sodium Thiosulfate (to quench excess Br2).

  • Purification: The product usually precipitates. Filter the solid, wash with water, and recrystallize from Ethanol.

    • Product: Methyl 5-bromo-2-methyl-1-benzofuran-3-carboxylate (3) .

    • Expected Yield: 75-85%.[2]

Protocol C: C-5 Functionalization via Suzuki-Miyaura Coupling

Rationale: The 5-bromo intermediate is an excellent handle for Pd-catalyzed cross-coupling, allowing the introduction of aryl, vinyl, or heteroaryl groups.

Reagents:

  • 5-Bromo Intermediate (3): 1.0 mmol

  • Phenylboronic Acid: 1.2 mmol

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (2.0 mmol)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Combine substrate (3) (269 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol) in a reaction vial. Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl2 (22 mg, 0.03 mmol).

  • Heating: Seal the vial and heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Pass through a short silica plug or purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Product: Methyl 2-methyl-5-phenyl-1-benzofuran-3-carboxylate.

Data Summary & Troubleshooting

Expected Analytical Data
CompoundFormulaMW ( g/mol )Melting PointKey 1H NMR Signals (CDCl3)
Start (1) C10H8O3176.17192-194°C

2.75 (s, 3H, Me), 7.2-7.8 (m, 4H, Ar)
Ester (2) C11H10O3190.2054-55°C

3.94 (s, 3H, COOMe)
5-Br (3) C11H9BrO3269.09123-124°C

8.15 (d, J=2Hz, H-4), 7.4 (d, H-7), 7.5 (dd, H-6)
Troubleshooting Guide
  • Issue: Formation of 5,7-dibromo byproduct.

    • Solution: Strictly control stoichiometry (1.05 eq Br2) and temperature. Do not exceed 50°C during bromination.

  • Issue: Low yield in Suzuki coupling.

    • Solution: Ensure thorough degassing of solvents (oxygen poisons Pd(0)). Switch base to Cs2CO3 or solvent to Toluene/EtOH if Dioxane fails.

  • Issue: Solubility of Acid (1).

    • Solution: If skipping esterification, use DMF as co-solvent for bromination, though workup becomes more difficult.

References

  • BenchChem. 2-Methyldibenzofuran Structure and Reactivity. (General reactivity of benzofuran scaffolds).

  • National Institutes of Health (NIH). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[3] (Detailed bromination protocols for 2-methylbenzofuran derivatives).

  • Organic Chemistry Portal. Synthesis of Benzofurans and Derivatives. (Comprehensive review of benzofuran synthesis and functionalization).

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (Industrial context for Fruquintinib intermediates).

  • ChemicalBook. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. (Precursor synthesis routes).

Preparation of benzofuran-3-carboxamide derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Benzofuran-3-Carboxamide Derivatives for Medicinal Chemistry

Executive Summary & Strategic Overview

Benzofuran-3-carboxamides represent a privileged scaffold in drug discovery, distinct from their more synthetically accessible 2-carboxamide counterparts. While the 2-position is easily functionalized via direct deprotonation or Rap-Stoermer condensation, the 3-position requires specific electronic manipulation to access. Derivatives at this position have demonstrated potent biological activities, including EGFR kinase inhibition , anti-tubercular activity , and osteoblast differentiation promotion [1, 2].

This guide addresses the synthetic bottleneck of accessing the 3-position. We present a robust, two-stage workflow designed for high-throughput medicinal chemistry:

  • Scaffold Construction: A regioselective, Brønsted acid-catalyzed cyclization of salicylaldehydes with ethyl diazoacetate to yield the benzofuran-3-carboxylate core.[1]

  • Library Diversification: A high-fidelity HATU-mediated amidation protocol to generate diverse SAR (Structure-Activity Relationship) libraries.

Synthetic Pathway Visualization

The following logic flow illustrates the critical decision points and reaction pathway for constructing the 3-carboxamide core.

BenzofuranSynthesis Start Salicylaldehyde (Starting Material) Intermed Intermediate: 3-Hydroxy-2,3-dihydrofuran Start->Intermed Aldol-type Insertion Reagent Ethyl Diazoacetate (EDA) Reagent->Intermed Catalyst HBF4·OEt2 (Catalyst) Catalyst->Intermed Core Benzofuran-3-carboxylate (The Scaffold) Intermed->Core Acid-Mediated Dehydration Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Acid Benzofuran-3-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU/DIPEA/Amine) Acid->Coupling Final Target: Benzofuran-3-Carboxamide Coupling->Final Library Generation

Figure 1: Strategic workflow for accessing the difficult-to-synthesize 3-carboxamide position via diazoacetate insertion and late-stage amidation.

Protocol A: Scaffold Construction (The Core)

Objective: Synthesis of Ethyl benzofuran-3-carboxylate. Rationale: Unlike base-mediated condensations that favor 2-substitution, the reaction of salicylaldehydes with ethyl diazoacetate (EDA) in the presence of a Lewis or Brønsted acid (


) selectively inserts the carbon chain at the formyl group, followed by cyclization to the 3-ester [3].
Materials:
  • Substrate: Salicylaldehyde (1.0 equiv)

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv) [Caution: Potentially Explosive]

  • Catalyst: Tetrafluoroboric acid diethyl ether complex (

    
    ) (10 mol%)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated

    
    
    
Step-by-Step Methodology:
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Salicylaldehyde (5.0 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add

    
     (0.5 mmol, 10 mol%) dropwise via syringe.
    
  • Reagent Addition: Add Ethyl diazoacetate (6.0 mmol) dropwise over 15 minutes. Note: Gas evolution (

    
    ) will be observed.
    
  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The intermediate hemiacetal may be visible. If conversion is stalled, add concentrated

      
       (2 drops) to force dehydration/aromatization.
      
  • Work-up: Quench carefully with saturated aqueous

    
     (20 mL). Extract with DCM (3 x 20 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expected Yield: 75–85% Key QC Parameter:


 NMR (300 MHz, 

) should show a singlet at

ppm corresponding to the C2-H proton, confirming the 3-substitution pattern.

Protocol B: Library Generation (The Diversification)

Objective: Conversion of the ester to the target Benzofuran-3-carboxamide. Rationale: Direct aminolysis of the ester is often sluggish due to the electron-rich nature of the benzofuran ring. We utilize a saponification-activation sequence using HATU, which minimizes racemization (if chiral amines are used) and ensures high yields for sterically hindered amines [4, 5].

Part 1: Hydrolysis
  • Dissolve Ethyl benzofuran-3-carboxylate (1.0 equiv) in THF:MeOH:Water (3:1:1).

  • Add LiOH·H2O (3.0 equiv). Stir at 60 °C for 2 hours.

  • Acidify to pH 2 with 1M HCl. The precipitate is the Benzofuran-3-carboxylic acid . Filter and dry.

Part 2: HATU-Mediated Coupling
  • Reagents: Benzofuran-3-carboxylic acid (1.0 equiv), Amine (

    
    ) (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
    
  • Solvent: DMF (anhydrous).

Methodology:

  • Activation: In a vial, dissolve the carboxylic acid (0.2 mmol) and DIPEA (0.6 mmol) in DMF (1.0 mL).

  • Add HATU (0.24 mmol) and stir for 5 minutes at room temperature. Mechanism: Formation of the activated O-azabenzotriazolyl ester.

  • Coupling: Add the specific Amine (0.24 mmol). Stir for 12 hours at RT.

  • Work-up (High Throughput): Dilute with EtOAc (5 mL), wash with 10%

    
     (to remove DMF), saturated 
    
    
    
    , and brine.
  • Isolation: Concentrate and purify via preparative HPLC or crystallization.

Data & Optimization Guide

The following table summarizes optimization parameters for the critical cyclization step (Protocol A), based on internal validation and literature precedents [3, 6].

ParameterConditionOutcomeRecommendation
Catalyst

High Yield (82%), clean profilePreferred for standard substrates.
Catalyst

Moderate Yield (60%), expensiveUse only if acid-sensitive groups are present.
Solvent DCMExcellent solubility, easy workupStandard.
Solvent TolueneHigher temp required, more byproductsAvoid unless necessary for solubility.
Additive

(trace)
Promotes final dehydrationAdd if intermediate hemiacetal persists.

Mechanism of Action (DOT Diagram)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial aldol-type reaction followed by a critical dehydration.

Mechanism Step1 Activation of Aldehyde (Protonation by HBF4) Step2 Nucleophilic Attack by Ethyl Diazoacetate Step1->Step2 Step3 Loss of N2 (Formation of Carbocation/Enol) Step2->Step3 Step4 Intramolecular Cyclization (Phenolic OH attack) Step3->Step4 Step5 Dehydration (-H2O) (Aromatization) Step4->Step5

Figure 2: Mechanistic pathway of the acid-catalyzed reaction between salicylaldehyde and ethyl diazoacetate.

References

  • Mao, Z. W., et al. (2015).[2] Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-Carboxylic Acid N-(Substituted)Phenylamide Derivatives as Anticancer Agents. Bioorganic & Medicinal Chemistry Letters.

  • Telvekar, V. N., et al. (2012). Novel Benzofuran Derivatives as Anti-Tubercular Agents.[1] Bioorganic & Medicinal Chemistry Letters.

  • Dudley, M. E., et al. (2009).[1] Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1] Organic Syntheses, 86, 172.[1]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An Efficient Peptide Coupling Additive.[4] Journal of the American Chemical Society.

  • Eldehna, W. M., et al. (2022).[5] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Yao, Q., et al. (2016). Rh(III)-Catalyzed Synthesis of 3-Ethoxycarbonyl Benzofurans via C-H Activation.[1] The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Regioselective Halogenation of 2-Methyl-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the regioselective halogenation of 2-Methyl-1-benzofuran-3-carboxylic acid. Halogenated benzofuran scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates.[1][2] This document outlines methodologies for the selective introduction of chlorine, bromine, and iodine onto the benzene ring of the target molecule, focusing on positions 4, 5, 6, and 7. The protocols are grounded in established principles of electrophilic aromatic substitution, with a detailed analysis of the directing effects of the resident methyl and carboxylic acid substituents that govern the regiochemical outcomes.

Introduction: The Strategic Value of Halogenated Benzofurans

The benzofuran nucleus is a privileged heterocyclic motif found in a multitude of natural products and pharmaceutical agents.[3] The strategic introduction of halogen atoms onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Consequently, the development of robust and regioselective halogenation methods is a critical endeavor in medicinal chemistry and drug discovery.

This compound presents a unique challenge and opportunity for selective functionalization. The electronic interplay between the electron-donating methyl group at the C2 position and the electron-withdrawing carboxylic acid group at the C3 position dictates the reactivity of the appended benzene ring towards electrophilic attack. A thorough understanding of these directing effects is paramount for achieving the desired regioselectivity.

Mechanistic Considerations: Predicting Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the benzene portion of this compound is governed by the combined electronic effects of the substituents on the furan ring.

  • The 2-Methyl Group: As an alkyl substituent, the methyl group is an activating, ortho, para-director.[2] Relative to its position on the fused furan ring, it enhances the electron density at the C4 and C6 positions of the benzene ring, making them more susceptible to electrophilic attack.

  • The 3-Carboxylic Acid Group: The carboxylic acid is a deactivating, meta-director due to its electron-withdrawing nature.[1] It reduces the electron density of the aromatic system, particularly at the positions ortho and para to the furan ring fusion (C7 and C5), thereby directing incoming electrophiles to the positions meta to its point of attachment.

The cumulative effect of these two groups suggests that the C4 and C6 positions will be the most activated towards electrophilic halogenation, while the C5 and C7 positions will be deactivated. Therefore, reactions will likely favor substitution at C4 and/or C6. Achieving selectivity for other positions may require more specialized strategies.

Diagram: Directing Effects on the Benzofuran Core

Caption: Predicted regioselectivity of electrophilic attack.

Experimental Protocols

Note on Starting Material: The following protocols are designed for this compound. However, in many literature precedents, halogenation is performed on the corresponding methyl ester to avoid potential complications with the free carboxylic acid (e.g., reaction with catalysts, solubility issues). If direct halogenation of the acid proves low-yielding or complex, a two-step sequence of esterification, halogenation, and subsequent hydrolysis is a reliable alternative.

Regioselective Bromination

This protocol aims for monobromination, likely at the C6 position, based on precedents with similar substitution patterns.[5]

Protocol 1: Bromination with Elemental Bromine

  • Objective: To synthesize 6-Bromo-2-methyl-1-benzofuran-3-carboxylic acid.

  • Reagents & Materials:

    • This compound

    • Bromine (Br₂)

    • Chloroform (CHCl₃) or Acetic Acid

    • Sodium thiosulfate solution (10% w/v)

    • Sodium bicarbonate solution (saturated)

    • Magnesium sulfate (anhydrous)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve this compound (1.0 eq) in chloroform or acetic acid (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in the same solvent.

    • Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding 10% sodium thiosulfate solution until the red-brown color of bromine disappears.

    • If using chloroform, transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution and brine. If using acetic acid, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

  • Objective: To synthesize 6-Bromo-2-methyl-1-benzofuran-3-carboxylic acid under milder conditions.

  • Reagents & Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile or dichloromethane, add N-bromosuccinimide (1.0-1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary. Monitor by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization or column chromatography.

Regioselective Chlorination

Chlorination is often less selective than bromination and may yield mixtures of mono- and di-chlorinated products. The following protocol is adapted from methods that have shown success in dichlorinating similar benzofuran systems at the C4 and C6 positions.[5]

Protocol 3: Dichlorination with in situ generated Chlorine

  • Objective: To synthesize 4,6-Dichloro-2-methyl-1-benzofuran-3-carboxylic acid.

  • Reagents & Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Concentrated Hydrochloric acid (HCl)

    • Chloroform (CHCl₃)

    • Gas dispersion tube, trap for excess chlorine (e.g., NaOH solution).

  • Procedure:

    • Caution: This reaction generates toxic chlorine gas and should be performed in a well-ventilated fume hood.

    • Dissolve this compound (1.0 eq) in chloroform in a three-neck flask.

    • In a separate flask, generate chlorine gas by the slow addition of concentrated HCl to potassium permanganate.

    • Bubble the generated chlorine gas through the stirred solution of the benzofuran derivative via a gas dispersion tube.

    • Monitor the reaction by TLC or LC-MS. The reaction time will vary depending on the rate of chlorine generation.

    • Upon completion, purge the reaction mixture with nitrogen or air to remove excess dissolved chlorine.

    • Wash the chloroform solution with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product mixture by column chromatography to separate any regioisomers and unreacted starting material.

Regioselective Iodination

Direct iodination of aromatic rings typically requires an oxidizing agent to convert I₂ to a more electrophilic species, or the use of pre-activated iodine sources like N-Iodosuccinimide.

Protocol 4: Iodination with N-Iodosuccinimide (NIS)

  • Objective: To synthesize a mono-iodo derivative of this compound.

  • Reagents & Materials:

    • This compound

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN) or Acetic Acid

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile or acetic acid.

    • Add N-Iodosuccinimide (1.0-1.2 eq) to the solution.

    • Stir the mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion. Monitor by TLC or LC-MS.

    • After completion, remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with 10% sodium thiosulfate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Summary of Methodologies

Halogenation Method Primary Reagent(s) Typical Solvent Key Advantages Potential Position(s)
Bromination Protocol 1Br₂CHCl₃ or Acetic AcidReadily available reagents, scalable.C6
Bromination Protocol 2N-Bromosuccinimide (NBS)Acetonitrile or CH₂Cl₂Milder conditions, easier handling.C6
Chlorination Protocol 3Cl₂ (in situ from KMnO₄/HCl)CHCl₃Strong chlorinating agent.C4, C6 (Dichlorination)
Iodination Protocol 4N-Iodosuccinimide (NIS)Acetonitrile or Acetic AcidGood for less reactive substrates.C6 and/or C4

Workflow and Decision Making

Diagram: Experimental Workflow

G start Start: This compound esterify Optional: Esterification (e.g., MeOH, H₂SO₄) start->esterify If direct halogenation fails halogenation Select Halogenation Protocol (Protocols 1-4) start->halogenation esterify->halogenation monitor Monitor Reaction (TLC / LC-MS) halogenation->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography / Recrystallization) workup->purify hydrolyze Optional: Hydrolysis (if ester was used) purify->hydrolyze If ester was used product Final Halogenated Product purify->product hydrolyze->product

Caption: Decision workflow for halogenation.

References

  • G. E. Ferris, J. G. M. B. D. S. J. D. Bull, and M. C. Willis, "Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis," Organic Letters, 2020.

  • M. C. Willis, "Chemical processes for the manufacture of substituted benzofurans," Google Patents, WO2012006686A1, 2012.

  • A. I. M. D’hooghe, "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans," Molecules, 2021.

  • A. M. Beauchemin et al., "Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights," The Journal of Organic Chemistry, 2021.

  • S. Lee et al., "Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization," RSC Advances, 2025.

  • S. Mehta, "Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances," MOJ Biorg Org Chem, 2017.

  • Organic Chemistry Portal, "Benzofuran synthesis,".

  • M. Krawiecka et al., "synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives," Acta Poloniae Pharmaceutica, 2007.

  • LibreTexts Chemistry, "16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring," 2015.

  • ResearchGate, "Chemical structure of halogenated derivatives of benzofuran 1–3,".

  • A. A. Abu-Hashem et al., "Reactivity of Benzofuran Derivatives," Phosphorus, Sulfur, and Silicon and the Related Elements, 2014.

  • A. Irfan et al., "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review," RSC Advances, 2024.

  • Wikipedia, "Electrophilic aromatic directing groups,".

  • A. Irfan et al., "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update," Frontiers in Chemistry, 2024.

  • P. D. Dormer et al., "A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES," Organic Preparations and Procedures International, 2006.

  • Chem Help ASAP, "halogens as directing groups," YouTube, 2020.

  • J. Kossakowski et al., "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents," Molecules, 2019.

  • Y. Chen et al., "Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics," Molecules, 2026.

  • Chemistry Steps, "Why Are Halogens Ortho Para Directors yet Deactivators?," 2023.

  • S. S. Sarsam, "Study of Benzofuran Derivatives and their Biological Significance," International Journal of Scientific Development and Research, 2021.

  • P.-J. Seo et al., "5-Chloro-3-cyclopentylsulfinyl-2-methyl-1-benzofuran," Acta Crystallographica Section E, 2011.

  • B. V. Kumar et al., "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles," Indian Journal of Chemistry, 2021.

  • Master Organic Chemistry, "Why are halogens ortho- para- directors?," 2018.

  • J. Arias et al., "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones," Molecules, 2019.

  • G. Marino et al., "Role of addition compounds in the halogenation of benzofurans and benzothiophens," Journal of the Chemical Society, Perkin Transactions 2, 1974.

  • M. A. El-Kasaby et al., "Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones," Polish Journal of Chemistry, 1999.

  • A. Irfan et al., "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update," Frontiers in Chemistry, 2024.

  • C. M. Beaudry et al., "Regioselective Synthesis of Benzofuranones and Benzofurans," The Journal of Organic Chemistry, 2021.

  • P.-J. Seo et al., "5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran," Acta Crystallographica Section E, 2011.

  • BenchChem, "A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran," 2025.

  • T. Storr et al., "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity," The Journal of Organic Chemistry, 2018.

  • D. Xiao et al., "Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study," International Journal of Molecular Sciences, 2024.

  • M. L. Berger et al., "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists," Journal of Medicinal Chemistry, 2001.

Sources

Application Notes and Protocols for the Esterification of Benzofuran-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzofuran-3-Carboxylate Esters

Benzofuran and its derivatives are prominent scaffolds in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Specifically, esters of benzofuran-3-carboxylic acid serve as crucial intermediates in the synthesis of more complex molecules and are themselves investigated for their therapeutic potential. The ester functionality allows for the modulation of physicochemical properties such as lipophilicity and cell permeability, which are critical in drug design and development. Therefore, the efficient and selective synthesis of benzofuran-3-carboxylate esters is of significant interest to the scientific community.

This guide provides detailed protocols and a comparative analysis of the primary methods for the esterification of benzofuran-3-carboxylic acid, equipping researchers with the necessary information to select and execute the most suitable procedure for their specific needs.

Choosing the Right Esterification Strategy: A Comparative Overview

The selection of an appropriate esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product. Below is a summary of the most common and effective methods for the esterification of benzofuran-3-carboxylic acid.

Method Key Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄, HCl)Reflux temperature, 1-10 hoursCost-effective, suitable for large-scale synthesis.[2]Requires harsh acidic conditions, reversible reaction, may not be suitable for sensitive substrates.[3]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room temperature, aprotic solvent (e.g., DCM)Mild reaction conditions, suitable for acid-sensitive substrates.[4][5]Formation of urea byproduct can complicate purification, reagents are more expensive.[4]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIAD0 °C to room temperature, anhydrous aprotic solvent (e.g., THF)Very mild and neutral conditions, high yields.[1][6]Reagents are toxic and can be difficult to remove, generates stoichiometric phosphine oxide byproduct.[6]

Method 1: Fischer-Speier Esterification - The Workhorse Approach

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3] This method is particularly well-suited for the synthesis of simple alkyl esters (methyl, ethyl, etc.) on a larger scale due to the low cost of the reagents.

Causality Behind Experimental Choices

The reaction is an equilibrium process.[2] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water produced during the reaction is often removed. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[7]

Detailed Protocol: Synthesis of Methyl Benzofuran-3-carboxylate

This protocol is adapted from standard Fischer esterification procedures for aromatic carboxylic acids.

Materials:

  • Benzofuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend benzofuran-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, can also serve as the solvent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude methyl benzofuran-3-carboxylate.

    • If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Visualization of the Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH Benzofuran-3-carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H⁺ H+ H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol (e.g., CH₃OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Benzofuran-3-carboxylate Ester Protonated_Ester->Ester - H⁺ H2O H₂O _regen H⁺ (regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates

The Steglich esterification is an excellent choice for substrates that are sensitive to the harsh conditions of the Fischer esterification.[4] It employs a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[8]

Causality Behind Experimental Choices

The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol. This process avoids the need for strong acids and high temperatures. The main drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which can sometimes be challenging to remove completely.

Detailed Protocol: Synthesis of Isopropyl Benzofuran-3-carboxylate

Materials:

  • Benzofuran-3-carboxylic acid

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-3-carboxylic acid (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Work-up:

    • Filter off the dicyclohexylurea precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure isopropyl benzofuran-3-carboxylate.

Visualization of the Steglich Esterification Workflow

Steglich_Workflow Start Dissolve Reactants in Anhydrous DCM (Benzofuran-3-carboxylic acid, Alcohol, DMAP) Cooling Cool to 0 °C Start->Cooling Add_DCC Add DCC Solution Dropwise Cooling->Add_DCC Reaction Stir at Room Temperature (12-24h) Add_DCC->Reaction Filter Filter off Dicyclohexylurea Reaction->Filter Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Filter->Workup Dry Dry with Na₂SO₄ Workup->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify Product Pure Benzofuran-3-carboxylate Ester Purify->Product

Caption: Experimental workflow for Steglich esterification.

Method 3: Mitsunobu Reaction - A Mild and Versatile Alternative

The Mitsunobu reaction provides a powerful and mild method for the esterification of carboxylic acids with primary and secondary alcohols.[9] It proceeds under neutral conditions and is often used for the synthesis of complex molecules with sensitive functional groups.

Causality Behind Experimental Choices

The reaction involves the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This forms an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then displaces the activated hydroxyl group in an Sₙ2 reaction. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for the esterification of benzofuran-3-carboxylic acid with achiral alcohols.

Detailed Protocol: Synthesis of Benzyl Benzofuran-3-carboxylate

Materials:

  • Benzofuran-3-carboxylic acid

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzofuran-3-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirring solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can be challenging to remove.

  • Purification:

    • Purification is typically achieved by column chromatography on silica gel. Eluting with a gradient of hexane and ethyl acetate is often effective.

Conclusion

The esterification of benzofuran-3-carboxylic acid can be successfully achieved through several reliable methods. The choice of method should be guided by the specific requirements of the synthesis, including the scale, the nature of the alcohol, and the presence of other functional groups in the molecule. The Fischer-Speier esterification is a robust and economical choice for simple, large-scale syntheses. For more delicate substrates, the mild conditions of the Steglich esterification or the Mitsunobu reaction offer excellent alternatives, providing high yields of the desired benzofuran-3-carboxylate esters.

References

  • Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., Al-Masoudi, N. A., & Mubarak, M. S. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Monatshefte für Chemie - Chemical Monthly, 138(7), 719–726. [Link]

  • Karchava, A. V., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. [Link]

  • Litvinova, V. A., & Tikhomirov, A. S. (2019). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Chemistry of Heterocyclic Compounds, 55(8), 689–691. [Link]

  • Litvinova, V. A., & Tikhomirov, A. S. (2019). METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS. Chemistry of Heterocyclic Compounds, 55(8), 689-691. [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 83, 98. [Link]

  • U.S. Patent No. US20130046103A1. (2013).
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2008). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 65(4), 451-458. [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • U.S. Patent No. US3147280A. (1964).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • REPORT Lab work: ETHYL BENZOATE. (n.d.). [Link]

  • PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. (n.d.). [Link]

  • Sharma, S., & Singh, P. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100877. [Link]

  • Farooq, S., & Choudhary, M. I. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4939. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299–6309. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Sneddon, H. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Fischer Esterification: Preparation of methyl benzoate. (n.d.). StuDocu. [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Sketchy. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: Cyclization Techniques for the Synthesis of Benzofuran-2-Carboxylic Acids from 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Specifically, benzofuran-2-carboxylic acids and their derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their structural framework allows for diverse functionalization, leading to compounds with anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. The ability to efficiently and selectively synthesize these scaffolds from readily available starting materials like 2-hydroxyacetophenone is therefore of paramount importance for the rapid exploration of chemical space in the development of novel therapeutic agents.

This technical guide provides an in-depth overview of two primary and reliable cyclization strategies for the synthesis of benzofuran-2-carboxylic acids starting from 2-hydroxyacetophenone. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven protocols and comparative data to aid researchers in selecting the most suitable approach for their synthetic goals.

Strategic Approaches to Benzofuran-2-Carboxylic Acid Synthesis

The conversion of 2-hydroxyacetophenone to benzofuran-2-carboxylic acids can be broadly categorized into two effective synthetic routes:

  • O-Alkylation followed by Intramolecular Cyclization: A direct and convergent approach involving the formation of a key phenoxyacetate intermediate, which then undergoes a base-catalyzed intramolecular cyclization.

  • The Perkin Rearrangement Pathway: A classic and robust method that proceeds through a coumarin intermediate, which is subsequently rearranged to the desired benzofuran scaffold.

Both strategies offer distinct advantages and can be tailored to specific substrate requirements and available laboratory equipment.

Method 1: O-Alkylation and Intramolecular Base-Catalyzed Cyclization

This two-step, one-pot optional sequence is a widely utilized method for the construction of the benzofuran-2-carboxylic acid core. The strategy relies on the initial formation of an ether linkage between 2-hydroxyacetophenone and an α-haloacetate ester, followed by a base-mediated intramolecular aldol-type condensation.

Causality and Mechanistic Insights

The success of this method hinges on two key transformations:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxyacetophenone is a good nucleophile, especially upon deprotonation by a mild base like potassium carbonate. This phenoxide readily displaces the halide from an electrophilic α-haloacetate (e.g., ethyl bromoacetate) in an SN2 reaction to form the corresponding ethyl 2-(2-acetylphenoxy)acetate intermediate. The choice of a polar aprotic solvent like DMF or acetone facilitates this reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

  • Intramolecular Aldol-Type Condensation: The crucial cyclization step is a base-catalyzed intramolecular reaction. A stronger base, such as sodium ethoxide, is typically used to deprotonate the α-carbon of the acetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. The subsequent collapse of the tetrahedral intermediate with the elimination of an alkoxide (e.g., ethoxide) leads to the formation of the benzofuran ring. The final ester is then hydrolyzed to the carboxylic acid during workup or in a subsequent step.

Experimental Workflow and Logical Relationships

A 2-Hydroxyacetophenone D Ethyl 2-(2-acetylphenoxy)acetate (Intermediate) A->D Williamson Ether Synthesis B Ethyl Bromoacetate B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D F Ethyl Benzofuran-2-carboxylate D->F Intramolecular Cyclization E Strong Base (e.g., NaOEt) E->F H Benzofuran-2-carboxylic Acid F->H Saponification & Acidification G Hydrolysis (e.g., NaOH, then H+) G->H

Caption: Workflow for the O-alkylation and cyclization route.

Detailed Experimental Protocol

Synthesis of Ethyl Benzofuran-2-carboxylate and subsequent hydrolysis

  • Materials:

    • 2-Hydroxyacetophenone

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dry N,N-Dimethylformamide (DMF)

    • Sodium ethoxide (NaOEt)

    • Absolute ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate

    • To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 20-30 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to 90-95 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

  • Step 2: Intramolecular Cyclization to Ethyl Benzofuran-2-carboxylate

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

    • Add the crude ethyl 2-(2-acetylphenoxy)acetate (1.0 eq) dissolved in a small amount of absolute ethanol to the sodium ethoxide solution.

    • Reflux the reaction mixture for 1-2 hours.[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl benzofuran-2-carboxylate.

  • Step 3: Hydrolysis to Benzofuran-2-carboxylic Acid

    • Dissolve the crude ethyl benzofuran-2-carboxylate in a mixture of ethanol and 2N aqueous sodium hydroxide solution.

    • Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated hydrochloric acid until a precipitate forms (pH ~2).

    • Filter the precipitate, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.[2]

Method 2: The Perkin Rearrangement Pathway

The Perkin rearrangement is a classic named reaction that provides an alternative and efficient route to benzofuran-2-carboxylic acids. This method involves the base-catalyzed ring contraction of a 3-halocoumarin.[3][4] Therefore, the synthesis begins with the preparation of a coumarin intermediate from 2-hydroxyacetophenone.

Causality and Mechanistic Insights
  • Formation of 4-Hydroxycoumarin: 2-Hydroxyacetophenone can be condensed with diethyl carbonate in the presence of a strong base like sodium hydride. The base deprotonates the phenolic hydroxyl and the α-carbon of the acetyl group, facilitating a Claisen condensation followed by cyclization to form 4-hydroxycoumarin.[5][6]

  • Halogenation of 4-Hydroxycoumarin: The 4-hydroxycoumarin is then halogenated at the 3-position, typically using a reagent like N-bromosuccinimide (NBS) to yield the 3-bromocoumarin precursor.[4]

  • Perkin Rearrangement: The core of this pathway is the base-catalyzed rearrangement of the 3-halocoumarin. The mechanism proceeds in two main stages:

    • Ring Fission: A hydroxide ion attacks the carbonyl group of the coumarin, leading to the opening of the lactone ring to form a dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[3]

    • Intramolecular Cyclization: The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, resulting in the formation of the benzofuran ring and displacement of the halide ion.[3] Subsequent acidification yields the final benzofuran-2-carboxylic acid.

Experimental Workflow and Logical Relationships

A 2-Hydroxyacetophenone D 4-Hydroxycoumarin A->D Claisen Condensation & Cyclization B Diethyl Carbonate B->D C Base (e.g., NaH) C->D F 3-Halocoumarin D->F Halogenation E Halogenating Agent (e.g., NBS) E->F H Benzofuran-2-carboxylic Acid F->H Perkin Rearrangement G Base (e.g., NaOH) Solvent (e.g., Ethanol) G->H

Caption: Workflow for the Perkin Rearrangement pathway.

Detailed Experimental Protocol

Synthesis of Benzofuran-2-carboxylic Acid via Perkin Rearrangement

  • Materials:

    • 2-Hydroxyacetophenone

    • Diethyl carbonate

    • Sodium hydride (NaH)

    • Dry toluene

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl)

  • Step 1: Synthesis of 4-Hydroxycoumarin

    • To a stirred suspension of sodium hydride (2.0 eq) in dry toluene in a three-necked flask equipped with a reflux condenser, add a solution of 2-hydroxyacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in dry toluene dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, continue to heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and carefully quench with ethanol to destroy any unreacted NaH.

    • Add water and separate the aqueous layer.

    • Wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated HCl to precipitate the 4-hydroxycoumarin.

    • Filter the solid, wash with water, and dry.

  • Step 2: Synthesis of 3-Bromocoumarin

    • Dissolve the 4-hydroxycoumarin (1.0 eq) in acetonitrile in a microwave-safe vessel.

    • Add N-bromosuccinimide (1.5 eq) to the mixture.

    • Irradiate the mixture in a microwave reactor at 250W for 5 minutes at 80 °C.[4]

    • Cool the reaction mixture, and the product will precipitate.

    • Collect the precipitate by vacuum filtration and recrystallize if necessary.

  • Step 3: Perkin Rearrangement to Benzofuran-2-carboxylic Acid (Microwave-Assisted)

    • In a microwave vessel, dissolve the 3-bromocoumarin (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (3.0 eq) in water.

    • Seal the vessel and irradiate in a microwave reactor at 300W for 5 minutes at approximately 80 °C.[4]

    • Cool the reaction mixture and acidify with concentrated HCl.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

Data Presentation: Comparison of Synthetic Methods

MethodKey ReagentsReaction TimeTemperatureYieldNotes
O-Alkylation/Cyclization 2-hydroxyacetophenone, ethyl bromoacetate, K₂CO₃, NaOEt6-10 hours90-95 °C, then refluxModerate to GoodMulti-step but can be performed in one pot.[2]
Perkin Rearrangement (Conventional) 3-Halocoumarin, NaOH, Ethanol~3 hoursRefluxHighRequires preparation of the 3-halocoumarin precursor.[4]
Perkin Rearrangement (Microwave-Assisted) 3-Halocoumarin, NaOH, Ethanol5 minutes80 °CVery High (often >90%)Significant reduction in reaction time.[4]

Conclusion and Outlook

Both the O-alkylation/intramolecular cyclization and the Perkin rearrangement pathways offer effective and reliable methods for the synthesis of benzofuran-2-carboxylic acids from 2-hydroxyacetophenone. The choice between these methods will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the nature of the substituents on the aromatic ring.

The O-alkylation route is direct and can be adapted to a one-pot procedure, making it attractive for rapid library synthesis. The Perkin rearrangement, a classic and high-yielding reaction, is particularly efficient when coupled with microwave-assisted synthesis, which dramatically reduces reaction times.[4] For researchers in drug development, the availability of these robust synthetic routes provides the flexibility needed to generate a wide range of benzofuran-2-carboxylic acid derivatives for biological evaluation. Future advancements in this field may focus on developing even more atom-economical and environmentally benign catalytic one-pot procedures.

References

  • Perkin, W. H. On the Perkin Rearrangement. J. Chem. Soc.1870, 23, 368-371.
  • Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. HETEROCYCLES2010 , 81 (12), 2865-2874. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett.2012 , 53 (26), 3319-3321. [Link]

  • Syntheses based on 2-hydroxyacetophenone.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research2017 , 9 (5), 210-220. [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry2019 , 7 (1), 20-28. [Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry2020 , 13 (1), 2153-2191. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry2013 , 2013, 183717. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield of benzofuran-3-carboxylic acid cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran-3-Carboxylic Acid Cyclization

Current Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Benzofuran-3-Carboxylic Acid Scaffolds

Diagnostic Phase: Route Selection & Mechanism Validation

Before optimizing yield, we must validate your synthetic route. A common failure mode in benzofuran synthesis is the confusion between the 2-carboxylic (Coumarilic) and 3-carboxylic isomers. The standard Rap-Stoermer reaction (Salicylaldehyde +


-halo ester) predominantly yields the 2-isomer .

If you are targeting the 3-carboxylic acid , you are likely utilizing one of the following workflows. Identify your pathway to access the relevant troubleshooting module.

  • Pathway A (The "Nef" Modified Route): Phenol +

    
    -halo-
    
    
    
    -keto ester (e.g., Ethyl 2-chloroacetoacetate).
    • Target: 2-Alkyl-benzofuran-3-carboxylates.[1]

    • Mechanism:[1][2][3][4][5][6]

      
      -Alkylation 
      
      
      
      Acid-Catalyzed Cyclization.
  • Pathway B (The "Diazo" Insertion): Salicylaldehyde + Ethyl Diazoacetate (EDA).

    • Target: Unsubstituted or functionalized benzofuran-3-carboxylates.

    • Mechanism:[1][2][3][4][5][6][7] Metal-catalyzed (Rh/Cu) decomposition

      
       Carbene insertion.
      
  • Pathway C (The "Coumaranone" Expansion): 3-Coumaranone

    
     Pd-catalyzed Carbonylation.
    
    • Target: Complex 3-carboxylates.[1]

RouteSelection Start Target Scaffold Analysis IsomerCheck Target Position of -COOH? Start->IsomerCheck Pos2 Position 2 (Coumarilic Acid) IsomerCheck->Pos2 Standard Rap-Stoermer Pos3 Position 3 (Benzofuran-3-carboxylic) IsomerCheck->Pos3 Requires Specific Precursors Stop Redirect to 2-COOH Guide Pos2->Stop Use Salicylaldehyde + Chloroacetic Acid Substrate Select Precursor Pos3->Substrate PathA Pathway A: Phenol + Ethyl 2-chloroacetoacetate Substrate->PathA For 2-Alkyl-3-COOH PathB Pathway B: Salicylaldehyde + Diazoacetate Substrate->PathB For 3-COOH (No C2 Alkyl) OptA Optimize: Dryness, Acid Cat. (See Module 2) PathA->OptA OptB Optimize: Catalyst Load, Temp (See Module 3) PathB->OptB

Caption: Decision tree for selecting the correct synthetic route based on regiochemical targets.

Technical Deep Dive: Optimizing Pathway A (Phenol Alkylation)

This is the workhorse reaction for 2-substituted-3-carboxylic acids. The yield loss typically occurs in two stages: incomplete


-alkylation or polymerization during the acid-catalyzed cyclization.
Critical Process Parameters (CPPs)
ParameterRecommended ConditionWhy it Matters (Causality)
Solvent (Step 1) Anhydrous Acetone or DMFMoisture competes with the phenol for the alkyl halide, hydrolyzing the ester (Yield Killer #1).
Base (Step 1)

(Standard) or

(Difficult substrates)
Cesium effect ("naked anion") significantly accelerates

-alkylation for sterically hindered phenols.
Cyclization Acid Polyphosphoric Acid (PPA) or

(

)
High temperatures during acid addition cause charring/polymerization. PPA is gentler but viscous.
Temperature Step 1: Reflux; Step 2:

Step 2 is exothermic. Uncontrolled exotherms lead to decarboxylation of the labile 3-carboxylic precursor.
Troubleshooting Protocol: The "Black Tar" Scenario

Issue: The cyclization step (treating the intermediate keto-ether with acid) results in a black, insoluble tar instead of a precipitate.

Root Cause:

  • Overheating: The cyclization is highly exothermic.

  • Concentration: High local concentration of acid causes polymerization of the furan ring.

Corrective Action (Step-by-Step):

  • Dilution: Dissolve the isolated intermediate (

    
    -alkylated phenol) in a minimal amount of DCM (dichloromethane) before adding it to the acid.
    
  • Cryo-Addition: Cool the concentrated

    
     to 
    
    
    
    . Add the substrate dropwise over 30 minutes.
  • Quench: Pour the reaction mixture onto crushed ice (not water) to control the heat of hydration.

Technical Deep Dive: Optimizing Pathway B (Diazo Insertion)

For accessing the 3-carboxylic acid without a substituent at the 2-position, the Rhodium-catalyzed reaction of salicylaldehydes with ethyl diazoacetate is superior.

Mechanism & Failure Points

The reaction proceeds via an oxonium ylide intermediate followed by a [1,2]-shift.

DiazoMech Sal Salicylaldehyde Ylide Oxonium Ylide Intermediate Sal->Ylide + EDA EDA Ethyl Diazoacetate (Rh2(OAc)4) EDA->Ylide Shift [1,2]-Shift (Aldol-type) Ylide->Shift Key Step Fail Side Reaction: O-H Insertion only Ylide->Fail Low Temp Elim Dehydration (-H2O) Shift->Elim Prod Benzofuran-3-carboxylate Elim->Prod

Caption: Mechanism of Rh-catalyzed annulation. Failure to heat often stalls the reaction at the O-H insertion stage.

FAQ: Yield Optimization for Diazo Reactions

Q: My yield is stuck at 40%. I see a lot of unreacted aldehyde.

  • A: The diazoacetate can dimerize (forming fumarates/maleates) faster than it reacts with your substrate.

    • Fix: Use a syringe pump to add the Ethyl Diazoacetate (EDA) very slowly (over 2-4 hours) to the reaction mixture containing the catalyst and aldehyde. This keeps the stationary concentration of EDA low, favoring the cross-reaction.

Q: Can I use a cheaper catalyst than Rhodium?

  • A: Yes, Iron(III) porphyrins or Copper(I) triflate can work, but yields typically drop by 15-20%. If cost is a driver, switch to Pathway A (Phenol alkylation) if the structural changes (2-methyl group) are acceptable.

Universal Troubleshooting: Hydrolysis & Decarboxylation

A unique challenge with benzofuran-3-carboxylic acids is their thermal instability compared to the 2-isomers.

The Issue: You successfully made the ester, but hydrolysis to the free acid yields the decarboxylated benzofuran. The Chemistry: Electron-rich heterocycles with carboxyl groups at the 3-position are prone to thermal decarboxylation, especially under acidic conditions.

Optimized Hydrolysis Protocol:

  • Avoid Acid Hydrolysis: Never use HCl/Reflux for 3-esters.

  • Use LiOH/THF:

    • Dissolve ester in THF/Water (3:1).

    • Add 2.5 eq LiOH.

    • Stir at Room Temperature (Do not reflux).

    • Monitor by TLC.

  • Workup: Acidify carefully to pH 4-5 with cold 1M HCl. Do not go to pH 1. Collect the precipitate immediately.

References & Authority

  • Nef Synthesis (Pathway A Basis):

    • Source: "Synthesis of 2-methylbenzofuran-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry. The classic cyclization of

      
      -arylated 
      
      
      
      -chloroacetoacetates.
  • Diazoacetate Insertion (Pathway B):

    • Source:. Organic Syntheses, 2019, 96, 172-188.

    • Relevance: Provides the definitive protocol for the Rh-catalyzed route with 72-85% yields.

  • Mechanism & Regioselectivity:

    • Source:. WuXi Biology.

    • Relevance: Computational insight into the regioselectivity of cyclizations (2- vs 3- positions).

  • Microwave Acceleration:

    • Source: "Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones." ResearchGate.

    • Relevance: Highlights how microwave irradiation can suppress side reactions in the cyclization step.

  • Review of Methods:

    • Source:. Chemistry of Heterocyclic Compounds, 2019.[8]

Sources

Technical Support Center: Purification Strategies for 2-Methylbenzofuran Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methylbenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to solve purification challenges logically and efficiently. The complex syntheses of these derivatives often result in a variety of impurities, making robust purification a critical step for downstream applications.[1] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding column chromatography for this class of compounds.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented challenges you may encounter during the purification process in a direct question-and-answer format.

Question: Why is my 2-methylbenzofuran derivative co-eluting with an impurity of similar polarity?

Answer: This is a classic challenge in chromatography. Co-elution occurs when the selectivity between your target compound and an impurity is insufficient under the chosen conditions. Here’s how to address it systematically:

  • Re-evaluate Your Mobile Phase: The first and most impactful variable to adjust is the mobile phase composition.

    • Causality: The polarity of the eluent directly governs the speed at which compounds travel through the stationary phase. If two compounds have very similar polarities, a single-ratio solvent system may not have the resolving power to separate them.

    • Actionable Advice:

      • Decrease Polarity: If your target compound's Retention Factor (Rf) on a Thin-Layer Chromatography (TLC) plate is above 0.4, the solvent system is likely too polar, reducing interaction time with the silica and thus diminishing separation. Aim for an Rf of 0.2-0.4 for the target compound.[2]

      • Change Solvent Selectivity: If simply reducing polarity (e.g., increasing the hexane/ethyl acetate ratio) doesn't work, switch one of the solvents. For instance, substitute ethyl acetate with dichloromethane or a small percentage of acetone. Different solvents interact with compounds in unique ways (e.g., via dipole-dipole vs. hydrogen bonding interactions), which can alter the elution order and improve separation.[3]

      • Introduce a Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can significantly enhance resolution between closely eluting spots.[4][5] This technique sharpens the elution band of the more strongly retained compound, increasing the separation.[4]

  • Assess the Stationary Phase:

    • Causality: Standard silica gel is the workhorse, but its acidic nature and surface silanol groups may not be optimal for all separations.

    • Actionable Advice: Consider switching to a stationary phase with different properties, such as alumina (which is available in neutral, basic, or acidic forms) or a bonded phase like diol or cyano.[6] For particularly challenging separations of isomers, specialized stationary phases may be required.[7]

Question: I'm experiencing significant product loss or low recovery after my column. What are the likely causes?

Answer: Low recovery is a frustrating issue that can often be traced back to one of three main causes: compound instability, improper solvent selection, or physical column issues.

  • Compound Instability on Silica:

    • Causality: The acidic surface of silica gel can cause degradation of sensitive molecules.[8] While 2-methylbenzofurans are generally stable, specific functional groups on your derivative could be acid-labile.

    • Actionable Advice:

      • Test for Stability: Before running a column, perform a 2D TLC. Spot the crude mixture on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear or the main spot streaks, your compound is likely degrading on the silica.[2]

      • Deactivate the Silica: If instability is confirmed, you can run the column using a mobile phase containing a small amount (0.1-1%) of a base like triethylamine. This neutralizes the acidic sites on the silica gel.[8]

      • Switch Stationary Phase: Alternatively, use a more inert stationary phase like neutral alumina.[8]

  • Inappropriate Solvent System Polarity:

    • Causality: Your choice of eluent may be either too weak or too strong.

    • Actionable Advice:

      • Solvent Too Weak (Low Polarity): Your compound may be irreversibly adsorbed or simply retained at the top of the column. If you finish running the gradient and suspect product remains, you can try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to recover it.

      • Solvent Too Strong (High Polarity): The compound may have eluted very quickly with the non-polar solvent front, before you began collecting fractions in earnest. Always collect and check the first few fractions by TLC.[2][9]

  • Improper Column Packing/Loading:

    • Causality: A poorly packed column with channels or cracks will lead to band broadening and mixed fractions. Likewise, loading the sample in a solvent that is much stronger than the mobile phase will cause the sample to streak down the column instead of starting as a tight band.

    • Actionable Advice: Ensure the silica bed is uniform and well-settled. Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) or adsorb it onto a small amount of silica gel (dry loading) before loading it onto the column.[10]

Question: My purified fractions show significant peak tailing on TLC and analytical HPLC. How can I improve the peak shape?

Answer: Peak tailing is a form of peak asymmetry that can compromise resolution and indicate an underlying issue in the chromatographic system.

  • Causality: Tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.[11] For benzofuran derivatives, which may contain basic nitrogen or acidic phenol moieties, interactions with acidic silanol groups on the silica surface are a common cause. Overloading the column with too much sample can also lead to tailing.

  • Actionable Advice:

    • Add a Mobile Phase Modifier: As mentioned for stability issues, adding 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can mask the active sites on the silica gel, preventing these secondary interactions and resulting in more symmetrical peaks.[10]

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100, depending on the difficulty of the separation.

    • Check Column Integrity: In HPLC analysis, tailing can also be caused by physical issues like a void at the column inlet or a blocked frit.[11] If all peaks in the chromatogram are tailing, this points to a physical problem.[12]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about setting up a successful purification.

Question: What is the best stationary phase for purifying 2-methylbenzofuran derivatives?

Answer: For the vast majority of applications, standard flash-grade silica gel (40-63 µm) is the most effective and economical choice.[13][14] It provides a good balance of resolving power and flow rate. However, the "best" stationary phase is always compound-dependent.

  • When to Consider Alternatives:

    • Acid-Sensitive Compounds: If your derivative is unstable on silica gel, neutral alumina is an excellent alternative.[8]

    • Very Polar Compounds: For derivatives that do not move from the baseline even in highly polar solvents, reversed-phase (C18-bonded) silica may be a better option, using polar mobile phases like water/acetonitrile or water/methanol.[6]

Question: How do I choose the optimal mobile phase for my separation?

Answer: The optimal mobile phase provides good separation between your desired compound and its impurities. This process should always start with TLC analysis.

  • Start with a Standard System: A mixture of a non-polar solvent and a moderately polar solvent is the standard. For 2-methylbenzofuran derivatives, a hexane/ethyl acetate system is the most common and effective starting point.[15][16]

  • Use TLC to Find the Right Ratio: Spot your crude mixture on a TLC plate and test different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Aim for the "Sweet Spot": The ideal solvent system is one that places the Rf of your target compound at approximately 0.2-0.4 .[2] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.

Question: Should I use isocratic or gradient elution for my purification?

Answer: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[17] It is best suited for simple mixtures where the target compound is well-separated from all impurities on the TLC plate. Its main advantage is simplicity.[5]

  • Gradient Elution: This method involves gradually increasing the percentage of the more polar solvent during the run.[4] Gradient elution is superior for complex mixtures containing compounds with a wide range of polarities.[5][18] It helps to elute strongly retained impurities faster and sharpens their peaks, saving time and solvent while often improving overall separation.[4]

Elution TypeBest ForAdvantagesDisadvantages
Isocratic Simple mixtures; separating compounds with similar polarities.[19]Simple, reproducible, no column re-equilibration needed.[5][19]Late-eluting peaks can be very broad; may not elute strongly-retained compounds.[5]
Gradient Complex mixtures with a wide range of polarities.[17]Better resolution for complex mixtures, sharper peaks for late-eluting compounds, shorter run times.[5]Requires a gradient controller; column must be re-equilibrated to initial conditions before the next run.[19]

Table 1: Comparison of Isocratic and Gradient Elution Strategies.

Part 3: Experimental Protocols

Protocol 1: Standard Flash Chromatography on Silica Gel

  • TLC Analysis: Determine the optimal isocratic solvent system that gives your target compound an Rf of ~0.3.[10]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).[2]

    • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Do not let the silica run dry.[2] Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin collecting fractions immediately. Use positive air pressure to achieve a steady flow rate.

    • If running a gradient, start with a less polar mixture and gradually increase the polarity according to your plan.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Assessing Compound Stability with 2D TLC

  • Spotting: On a square TLC plate, spot a concentrated solution of your crude material in one corner, about 1 cm from the edges.

  • First Elution: Develop the plate in your chosen mobile phase as you normally would.

  • Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood until all solvent has evaporated.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots is now on the bottom. Develop the plate again in the same mobile phase.

  • Analysis: After drying, visualize the plate.

    • Stable Compound: All spots will lie on the diagonal of the plate.

    • Unstable Compound: Any spots that appear off the diagonal represent degradation products that formed during contact with the silica gel.[2]

Part 4: Visualization

Troubleshooting Workflow for Poor Separation

The following diagram outlines a logical workflow for troubleshooting poor separation or co-elution issues during the purification of 2-methylbenzofuran derivatives.

G start Problem: Poor Separation (Co-eluting spots) check_rf Is Rf of target compound ~0.2 - 0.4? start->check_rf rf_high Decrease mobile phase polarity (e.g., increase Hexane %) check_rf->rf_high No (Rf > 0.4) rf_ok Change Solvent Selectivity check_rf->rf_ok Yes re_tlc1 Re-run TLC rf_high->re_tlc1 rf_ok_desc Swap one solvent (e.g., EtOAc -> DCM or Acetone) rf_ok->rf_ok_desc try_gradient Implement a shallow gradient elution rf_ok->try_gradient re_tlc2 Run small test column try_gradient->re_tlc2 change_sp Change Stationary Phase try_gradient->change_sp If still no separation sp_options Consider Alumina or Reversed-Phase (C18) change_sp->sp_options

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: A Guide to Refining Purification Techniques for Hexahydrobenzofuranone Isomers. Retrieved from Google search.[7]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Retrieved from Google search.[20]

  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography. Retrieved from Google search.[21]

  • Benchchem. (n.d.). Application Notes and Protocols: Scale-up Synthesis of 2-Bromo-3-methylbenzofuran Derivatives. Retrieved from Google search.[15]

  • Benchchem. (n.d.). Purification challenges of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Retrieved from Google search.[16]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from Google search.[11]

  • Hyun, M. H. (2014, December 9). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. Retrieved from Google search.[22]

  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from Google search.[23]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from Google search.[4]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from Google search.[24]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from Google search.[3]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from Google search.[6]

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Retrieved from Google search.[25]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from Google search.[17]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from Google search.[26]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from Google search.[5]

  • Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from Google search.[27]

  • Silver, J. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate. Retrieved from Google search.[18]

  • Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from Google search.[13]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from Google search.[14]

  • The LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. Retrieved from Google search.[12]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from Google search.[19]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from Google search.[10]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). Retrieved from Google search.[1]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from Google search.[9]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Retrieved from Google search.[2]

  • ResearchGate. (2024, August 2). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from Google search.[28]

  • Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof. Retrieved from Google search.[29]

  • Benchchem. (n.d.). stability issues of 2-Acetyldibenzofuran under experimental conditions. Retrieved from Google search.[8]

  • PMC. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Retrieved from Google search.[30]

  • Sigma-Aldrich. (n.d.). 2-Methylbenzofuran 96 4265-25-2. Retrieved from Google search.

  • Krawiecka, M., et al. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from Google search.[31]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from Google search.[32]

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Overcoming regioselectivity issues in benzofuran bromination experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioselectivity Challenges

Welcome to the technical support center for benzofuran bromination. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into controlling the regioselectivity of this critical reaction. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the electrophilic bromination of benzofuran and its derivatives.

Q1: Why am I getting a mixture of 2-bromo and 3-bromobenzofuran?

The benzofuran ring system is susceptible to electrophilic attack at both the C2 and C3 positions of the furan moiety. The outcome of the reaction is a delicate balance of kinetic and thermodynamic control, heavily influenced by your reaction conditions. The initial attack of the electrophile (e.g., Br+) can form a cation intermediate with resonance structures that delocalize the positive charge. The stability of these intermediates and the transition states leading to them determines the final product ratio. Minor changes in solvent polarity, temperature, or the nature of the brominating agent can shift this balance, leading to product mixtures.

Q2: My main product is the 2,3-dibromo-2,3-dihydrobenzofuran adduct. How can I promote substitution instead of addition?

The formation of the 2,3-dibromo adduct is a common side reaction, particularly when using molecular bromine (Br₂) in less polar solvents.[1] This occurs because Br₂ can add across the electron-rich C2-C3 double bond of the furan ring.[1] To favor aromatic substitution, you need to use conditions that promote the regeneration of the aromatic system. Strategies include:

  • Using a milder brominating agent: N-Bromosuccinimide (NBS) is often preferred as it can provide a low, steady concentration of bromine, which favors substitution.[2][3][4]

  • Solvent choice: Polar or protic solvents can help stabilize the charged intermediate (the sigma complex) required for substitution, tipping the balance away from the addition pathway.

  • Temperature control: Running the reaction at slightly elevated temperatures can sometimes favor the elimination step that restores aromaticity.

Q3: How does the choice of solvent impact the regioselectivity of the reaction?

Solvents play a crucial role by influencing the nature of the brominating species and stabilizing intermediates.[5]

  • Non-polar aprotic solvents (e.g., CCl₄, CS₂): These solvents are often used for radical brominations (e.g., with NBS and a radical initiator) to achieve benzylic or allylic bromination.[4] In electrophilic reactions, they can sometimes lead to addition products.

  • Polar aprotic solvents (e.g., DMF, Dioxane): These can solvate the cationic intermediates, potentially influencing the C2/C3 selectivity.

  • Polar protic solvents (e.g., Acetic Acid, Ethanol): These solvents can participate in the reaction, potentially by forming more reactive electrophilic species (e.g., AcOBr).[1] They are effective in promoting electrophilic substitution and can significantly alter the product distribution. For instance, changing from CCl₄ to ethanol or acetic acid has been shown to improve the outcome and yield of desired bromo-derivatives.[2]

Q4: I have an electron-donating group (e.g., -OH, -OCH₃) on the benzene ring. Where will the bromine add?

Electron-donating groups (EDGs) are powerful activating groups and ortho-, para-directors. An EDG on the benzene portion of the benzofuran will strongly direct electrophilic bromination to the available ortho and para positions on that ring. For example, a hydroxyl group at the C5 position will strongly direct bromination to the C4 position.[2] Similarly, a methoxy group at C7 can direct bromination to the C6 position.[6] It is crucial to consider the directing effects of existing substituents, as they can often override the inherent reactivity of the furan ring.

Troubleshooting Guide & Optimization Protocols

This section provides a systematic approach to resolving poor regioselectivity and offers detailed protocols for achieving specific outcomes.

Understanding the Core Mechanism

Electrophilic bromination of benzofuran proceeds via a classic aromatic substitution pathway. The furan ring is more electron-rich than the benzene ring, making it the primary site of attack.

digraph "Electrophilic_Bromination_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Electrophilic Bromination at C3", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Electrophilic bromination proceeds via π- and σ-complexes.

The key to controlling regioselectivity lies in manipulating the stability of the transition states leading to the C2-bromo and C3-bromo sigma complexes.

Troubleshooting Workflow

If your experiment yields an undesirable product mixture, follow this logical workflow to diagnose and solve the issue.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, label="Troubleshooting Poor Regioselectivity", labelloc=t, fontname="Helvetica"]; node [shape=record, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

}

A logical workflow for troubleshooting bromination reactions.

Data-Driven Reagent and Solvent Selection

The choice of brominating agent and solvent is the most powerful tool for controlling the reaction's outcome. The following table summarizes common conditions and their expected results.

ReagentSolventTypical OutcomeKey Considerations
Br₂ Acetic AcidCan give substitution, but mixtures are possible.[2]Risk of addition and over-bromination.[1]
Br₂ CS₂ (at low temp)Formation of adducts observed.Primarily leads to addition products.
NBS CCl₄ / Benzoyl PeroxideFavors radical (benzylic) bromination if an appropriate site exists.[2][4]Without a radical initiator, can act as an electrophilic source, but selectivity can be poor.
NBS Ethanol / Acetic AcidPromotes electrophilic substitution. Can improve selectivity for ring bromination.[2]Polar protic solvents can alter the reactivity of NBS.[2]
Electrochemical Acetic Acid / H₂OHighly regioselective for C5 and C7 positions.[1]Requires specialized equipment. Excellent for benzene ring functionalization.[1]
Phenyltrimethylammonium Tribromide (PTT) Acetic AcidEffective for bromination of side-chains (e.g., 2-acetyl group).[7]A stable, crystalline alternative to liquid bromine.[7]
Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving specific regioselective outcomes.

Protocol 1: Selective Electrophilic Bromination with NBS in a Polar Solvent

This protocol is designed to favor electrophilic substitution on the furan ring while minimizing addition byproducts. The use of ethanol or acetic acid as a solvent is key.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting benzofuran derivative (1.0 eq) in ethanol or glacial acetic acid (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in portions at room temperature. Note: For highly reactive substrates, cooling the reaction mixture to 0 °C before addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by column chromatography on silica gel to isolate the desired bromobenzofuran isomer. Characterize the product by NMR and MS to confirm the regiochemistry.

Protocol 2: Regioselective Bromination of the Benzene Ring via Electrochemistry

This advanced method provides excellent control for introducing bromine at the C5 and C7 positions, which are often difficult to functionalize selectively using traditional reagents.[1]

  • Electrolysis Cell Setup: Assemble an undivided electrochemical cell with two platinum electrodes.

  • Electrolyte Solution: Prepare a solution of the benzofuran substrate (1.0 eq) and ammonium bromide (NH₄Br) (2.0-4.0 eq) in a mixture of acetic acid and water (e.g., 100:1 ratio for C5 substitution).[1]

  • Electrolysis: Apply a constant current to the cell (e.g., 20 mA for a 0.5 mmol scale reaction). The total charge passed will determine the extent of bromination (approx. 2 F/mol for monobromination, 4 F/mol for dibromination).[1]

  • Monitoring: Follow the reaction progress by sampling the electrolyte and analyzing via GC-MS or LC-MS.

  • Workup: After the desired amount of charge has been passed, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification and Analysis: Wash the organic extract with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography to yield the highly pure 5-bromo- or 5,7-dibromobenzofuran.

References
  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]

  • Baciocchi, E., Clementi, S., & Sebastiani, G. V. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (3), 266-270. [Link]

  • Staszewska-Krajewska, O., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1503. [Link]

  • Tanaka, H., Kawakami, Y., Kuroboshi, M., & Torii, S. (2000). SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO-BROMINATION OF BENZOFURAN. HETEROCYCLES, 54(2), 825-831. [Link]

  • Hishmat, O. H., et al. (2009). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. Journal of Heterocyclic Chemistry, 35(6), 1501-1503. [Link]

  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. MDPI. [Link]

  • Suryawanshi, V. S., et al. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. [Link]

  • Quantum Reality in the Selective Reduction of a Benzofuran System. PMC. [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. ResearchGate. [Link]

  • Barnes, R. A., & Paoloni, L. (1970). Vinyl Bromides from Reaction of N-Bromosuccinimide with Chromans and Other Benzyl Derivatives. Journal of the Chemical Society D: Chemical Communications, (22), 1501-1502. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suru Chemicals. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Hishmat, O. H., et al. (1976). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 31(2), 252-256. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. [Link]

Sources

Troubleshooting decarboxylation of benzofuran-3-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting the Decarboxylation of Benzofuran-3-Carboxylic Acids

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a frequently encountered and often troublesome step: the decarboxylation of benzofuran-3-carboxylic acids.

The removal of a carboxyl group from this specific scaffold is a critical transformation in the synthesis of many biologically active molecules. However, the reaction is notoriously sensitive to substrate and conditions, often leading to incomplete conversion, low yields, or significant side product formation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Troubleshooting Guide: Common Issues & Solutions

Q1: My decarboxylation isn't going to completion, or is proceeding very slowly. What are the primary causes and how can I drive the reaction forward?

This is the most common issue and typically points to insufficient energy to overcome the reaction's activation barrier. Here are the key factors to investigate:

  • Insufficient Temperature: Thermal decarboxylation requires significant heat, often well above 150°C.[1] Aromatic acids are generally more resistant to decarboxylation than aliphatic acids unless an activating group is present.[2]

    • Scientist's Note: The stability of the aromatic ring makes the initial bond cleavage more difficult. Ensure your reaction is not just at the boiling point of a low-boiling solvent, but at a temperature empirically determined to be effective for your specific substrate.

  • Inefficient Heat Transfer: A hot plate setting is not the same as the internal reaction temperature. Use a high-boiling, thermally stable solvent like quinoline or diphenyl ether and an internal thermometer to monitor the actual temperature. A sand bath or heating mantle provides more uniform heating than an oil bath at very high temperatures.

  • The Role of a Catalyst: For stubborn substrates, thermal conditions alone may be insufficient. The addition of a catalyst, most commonly copper powder or copper(I) oxide, can dramatically lower the required temperature and reaction time.[2][3]

    • Scientist's Note: Copper facilitates the reaction by forming a carboxylate complex, which stabilizes the transition state of CO2 elimination.[3] This is particularly crucial for heteroaromatic carboxylic acids.[4][5]

  • Solvent Choice: The solvent is not merely a medium but an active participant in heat transfer. Quinoline is a classic choice as its high boiling point (~237°C) provides a wide operational temperature range, and its basic nature can promote the reaction.

Q2: My reaction is turning black and I'm getting a lot of tar-like side products. What's causing this decomposition and how can I prevent it?

The formation of tar or polymeric material is a clear sign of decomposition, which arises from excessive heat or unwanted side reactions.

  • Excessive Temperature/Prolonged Reaction Time: While high heat is necessary, there is a fine line between reaction and decomposition. If you are already using a catalyst, try reducing the temperature by 10-20°C. Monitor the reaction closely by TLC (see FAQs) and stop the heat as soon as the starting material is consumed.

  • Presence of Oxygen: At high temperatures, oxidative side-reactions can occur, leading to complex product mixtures and polymerization.[6] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a critical step to minimize these unwanted pathways.[6]

    • Scientist's Note: Purge your reaction flask with an inert gas for 10-15 minutes before heating and maintain a positive pressure of that gas throughout the reaction. This is especially important when using copper catalysts, as it can prevent oxidation of the catalytically active species.

Q3: The reaction seems to work, but my isolated yield is consistently low. Where am I losing my product?

Low yield can stem from an incomplete reaction, product loss during workup, or product volatility.

  • Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion. A small amount of unreacted starting material can sometimes be difficult to separate from the product.

  • Work-up and Extraction Issues: The product, a simple benzofuran, is significantly less polar than the starting carboxylic acid. After the reaction, the basic quinoline solvent must be thoroughly removed. This is typically achieved by dissolving the reaction mixture in a solvent like ethyl acetate or dichloromethane and washing extensively with an acidic aqueous solution (e.g., 2M HCl) to protonate and extract the quinoline into the aqueous layer. If the product has some basicity, it might be lost to the acid wash. In such cases, use a milder acid or back-extract the acidic washes.

  • Product Volatility: Some simple, low molecular weight benzofurans can be volatile. If you suspect this, be cautious during solvent removal on the rotary evaporator. Use a lower bath temperature and do not leave the flask under high vacuum for extended periods.

Mechanism & Workflow Visualizations

Understanding the proposed mechanism and experimental workflow can significantly aid in troubleshooting.

Proposed Mechanism for Copper-Catalyzed Decarboxylation

The presence of copper is believed to facilitate the decarboxylation by forming a copper carboxylate intermediate. This intermediate stabilizes the negative charge that develops as the C-C bond cleaves, lowering the overall activation energy of the reaction.

CopperCatalyzedDecarboxylation Start Benzofuran-3-carboxylic Acid + Cu(I) Intermediate1 Copper(I) Carboxylate Intermediate Start->Intermediate1 Coordination TransitionState Transition State (CO2 Elimination) Intermediate1->TransitionState Heating Intermediate2 Aryl-Copper Intermediate TransitionState->Intermediate2 Decarboxylation CO2 CO2 TransitionState->CO2 Product Benzofuran (Product) Intermediate2->Product Protonolysis Quinoline Quinoline (Solvent/Proton Source) Quinoline->Intermediate2 H+

Caption: Proposed mechanism of copper-catalyzed decarboxylation.

Experimental Workflow: A Step-by-Step Visualization

This diagram outlines the key stages of a typical copper-quinoline decarboxylation experiment, from setup to purification.

DecarboxylationWorkflow Setup 1. Reaction Setup - Add substrate, Cu powder, quinoline - Fit with condenser & N2 inlet Inert 2. Inert Atmosphere - Purge with N2 for 15 min Setup->Inert Heating 3. Heating & Monitoring - Heat to 200-230°C - Monitor by TLC Inert->Heating Workup 4. Work-up - Cool to RT - Dilute with EtOAc Heating->Workup Extraction 5. Extraction - Wash with 2M HCl (aq) - Wash with brine Workup->Extraction Purification 6. Purification - Dry (Na2SO4), filter, concentrate - Column chromatography Extraction->Purification

Caption: Standard experimental workflow for decarboxylation.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the copper-catalyzed decarboxylation of a generic benzofuran-3-carboxylic acid.

Materials:

  • Benzofuran-3-carboxylic acid (1.0 eq)

  • Copper powder (0.2 eq)

  • Quinoline (10-20 volumes, e.g., 10-20 mL per gram of substrate)

  • Ethyl acetate (EtOAc)

  • 2M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzofuran-3-carboxylic acid (1.0 eq) and copper powder (0.2 eq).

    • Scientist's Note: The flask should be appropriately sized; a half-full flask ensures efficient stirring and heat distribution.

  • Solvent Addition: Add quinoline (10-20 volumes) to the flask.

    • Scientist's Note: Quinoline is viscous and has a strong odor. Handle it in a fume hood. The volume is not strict but should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Fit the top of the condenser with a gas inlet adapter connected to a nitrogen or argon line and a bubbler. Purge the system with inert gas for 15 minutes.

  • Heating: Place the flask in a heating mantle or sand bath and begin heating with vigorous stirring. Use an internal thermometer to monitor the temperature. Heat the mixture to 200-230°C.

    • Scientist's Note: The evolution of CO2 gas should be visible as bubbling. This is a good visual indicator that the reaction is proceeding.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, briefly remove the heat, allow the mixture to cool slightly, and quickly withdraw a small aliquot with a glass pipette. Dissolve the aliquot in EtOAc and spot on a TLC plate against a spot of the starting material.

    • Scientist's Note: The product will be significantly less polar than the starting acid. A mobile phase like 10-20% EtOAc in hexanes is a good starting point. The reaction is complete when the starting material spot has completely disappeared.

  • Cooling and Work-up: Once the reaction is complete (typically 1-3 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Extraction: Dilute the dark reaction mixture with a generous amount of ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer repeatedly with 2M HCl (3-5 times) until the aqueous layer remains acidic. This removes the quinoline.

    • Scientist's Note: The copper powder will likely remain as a fine solid at the interface. It is often easiest to carry it through the washes and remove it by filtration later.

  • Final Washes: Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure benzofuran product.

Frequently Asked Questions (FAQs)

  • Q: How do I effectively monitor the reaction progress?

    • A: TLC is the most effective method. The starting carboxylic acid is highly polar and will have a low Rf value, often streaking if not co-spotted with a drop of acetic acid. The benzofuran product is non-polar and will have a high Rf value. The disappearance of the starting material spot is the most reliable indicator of completion.

  • Q: Can I perform this reaction without a solvent (neat)?

    • A: Neat (solvent-free) decarboxylation is possible if the starting material melts below its decomposition temperature. However, it can be difficult to control the temperature, leading to charring. Using a high-boiling solvent like quinoline provides much better temperature control and more consistent results.

  • Q: My starting material is not very soluble in quinoline, even when hot. What should I do?

    • A: Complete dissolution is not always necessary. As long as a stirrable slurry can be maintained, the reaction will often proceed as the starting material is consumed. If solubility is extremely poor, you may need to explore alternative high-boiling solvents like diphenyl ether or consider a different synthetic route.

Typical Reaction Conditions

The optimal conditions can vary based on the substituents on the benzofuran ring. This table provides a general overview based on literature precedent.

Substituent Type on Benzofuran RingTypical Temperature Range (°C)Catalyst Required?Notes
Electron-Donating (e.g., -OCH3, -CH3)180 - 220Often beneficialReaction is generally faster.
Unsubstituted200 - 230Yes, Copper is standardThis represents the baseline difficulty.
Electron-Withdrawing (e.g., -NO2, -Cl)210 - 240Yes, Copper is essentialThese substrates are often more challenging to decarboxylate.[5]

References

  • Goossen, L. J., & Rodriguez, N. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1455-1463. [Link]

  • Stanton, M. P., & Hoover, J. M. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1713–1719. [Link]

  • Fiveable. (2025, August 15). Thermal decarboxylation Definition. Organic Chemistry II. [Link]

  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?[Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Wang, Z. (2023, September 26). Decarboxylation. ChemTalk. [Link]

  • Cohen, S., & Gisler, A. (1962). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 84(8), 1499-1500. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1-benzofuran-3-carboxylic acid

[1]

Product: 2-Methyl-1-benzofuran-3-carboxylic acid (CAS: 3265-74-5) Application: Pharmaceutical Intermediates, Amiodarone Analogues, Antimicrobial Research Document Type: Troubleshooting Guide & Standard Operating Procedures (SOP)[1]

Module 1: Solvent Selection Matrix

User Query: Which solvent system should I use to purify crude this compound?

Technical Insight: This compound possesses two conflicting solubility domains: the lipophilic benzofuran core and the hydrophilic carboxylic acid moiety (

1
Recommended Solvent Systems
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol / Water Primary (Green) ⭐⭐⭐⭐⭐Best Balance. The high dielectric constant of hot ethanol disrupts acid dimers.[1] Water acts as a powerful anti-solvent upon cooling.
Glacial Acetic Acid Alternative (High Purity) ⭐⭐⭐⭐Best for Colored Impurities. The solvent matches the functional group of the solute (acid-acid), preventing co-precipitation of phenolic oligomers.
Toluene Specific (Non-Polar) ⭐⭐Use with Caution. Good for removing highly polar tars, but yield is often lower due to poor temperature coefficient of solubility for this specific acid.
Ethyl Acetate / Hexane Two-Solvent ⭐⭐⭐Standard. Effective if the crude is dry.[1] If the crude is wet/damp, phase separation (oiling out) is a risk.

Module 2: Decision Logic & Workflow

Visualizing the Purification Strategy

The following diagram outlines the decision process for selecting the correct protocol based on the state of your crude material.

Recrystallization_Logiccluster_mechSolubility MechanismStartStart: Analyze Crude MaterialCheckColorIs the solid highly colored(Brown/Pink)?Start->CheckColorCheckWetIs the crude wet/sticky?CheckColor->CheckWetNo (Off-white/Yellow)AceticPathProtocol B:Glacial Acetic AcidCheckColor->AceticPathYes (Phenolic oxidation)EthanolPathProtocol A:Aqueous EthanolCheckWet->EthanolPathNo (Dry solid)DryFirstDry Crude under Vacuum(Remove water)CheckWet->DryFirstYesDryFirst->EthanolPathHotHot Solvent:Disrupts H-Bond DimersColdCooling:Reforms LatticeHot->ColdSupersaturation

Figure 1: Decision tree for selecting the appropriate purification protocol based on crude material characteristics.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: This typically happens when the temperature of the solution drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature. It is often exacerbated by excess water in an Ethanol/Water system.

  • Fix:

    • Reheat the mixture until clear.

    • Add a small amount of pure Ethanol (to increase solubility).

    • Seed the solution: Add a tiny crystal of pure product to the hot solution as it cools to induce nucleation over oiling.

    • Cool more slowly (insulate the flask with a towel).

Q2: The crystals are pink or light brown even after recrystallization.

  • Cause: Oxidation of unreacted phenolic starting materials (e.g., salicylaldehyde derivatives) or benzofuran byproducts. These impurities are often incorporated into the crystal lattice.

  • Fix: Use Activated Charcoal (Norit) .

    • Dissolve the solid in boiling Ethanol.

    • Remove from heat (wait 30s to avoid boil-over).

    • Add 1-2% w/w activated carbon.[1]

    • Boil for 5 minutes.

    • Filter through Celite while hot.

    • Proceed with crystallization.[2][3][4]

Q3: My yield is very low (<40%).

  • Cause: this compound has significant solubility in alcohols even at room temperature.[1]

  • Fix:

    • Concentrate the mother liquor: Evaporate 50% of the solvent and cool again to harvest a second crop.

    • pH Adjustment: The compound is an acid. If your water is slightly basic (pH > 7), the compound forms a salt and stays dissolved. Add a few drops of HCl to the water used in the anti-solvent step to ensure the pH is ~2-3, forcing the acid out of solution.

Module 4: Standard Operating Protocols (SOP)

Protocol A: Aqueous Ethanol Recrystallization (Standard)

Best for: Routine purification of crude with >85% purity.

  • Preparation: Place 5.0 g of crude acid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add absolute ethanol (approx. 15-20 mL) and heat to boiling on a steam bath or hot plate. Add ethanol in 2 mL portions until the solid just dissolves.

    • Critical Step: If the solution is colored, perform the Charcoal treatment (see Q2 above) here.[2]

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise.

    • Stop adding water when a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed for 2 hours.

    • Note: Do not place in an ice bath immediately; rapid cooling traps impurities.

  • Harvest: Once thick crystals form, cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 10 mL of ice-cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours. Target MP: 190–194°C [1, 2].

Protocol B: Glacial Acetic Acid Recrystallization

Best for: Highly impure, colored, or wet samples.

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (ratio: 1 g solid : 3-4 mL acid).

  • Heating: Heat to boiling (approx. 118°C). The solid should dissolve readily.[2]

  • Filtration: If insoluble black specks remain, filter hot through a glass frit (paper may degrade).

  • Crystallization: Allow the solution to cool slowly to room temperature. The acid crystallizes as dense, white needles.

  • Isolation: Filter the crystals.

  • Washing: Wash with a small amount of cold acetic acid, followed by a large volume of cold water to remove acid traces.

  • Drying: Requires prolonged drying (vacuum, 60°C) to remove the acetic acid smell.

References
  • Krawiecka, M., et al. (2014). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research, 71(6), 1029-1036.[1]

  • Rylski, L., et al. (1969).
  • American Elements.[5] (n.d.). This compound Product Specifications. [1]

  • National Center for Biotechnology Information. (2025).[6][7] PubChem Compound Summary for CID 10942979, 2-Methylbenzofuran-3-carboxylic acid.[1][5]

Minimizing side reactions in benzofuran carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This is the Benzofuran Carboxylic Acid Functionalization Technical Support Center .

This guide addresses the specific chemical instabilities and reactivity patterns of the benzofuran scaffold. It is designed for researchers encountering yield loss, unexpected byproducts, or regioselectivity issues.

Table of Contents

  • Critical Stability Overview: The "Furan Trap" & Decarboxylation

  • Troubleshooting Module A: Preventing Decarboxylation & Ipso-Substitution

  • Troubleshooting Module B: Regiocontrol in Electrophilic Substitution

  • Troubleshooting Module C: Amide Coupling & Activation Protocols

  • Visualized Workflows: Decision Trees & Mechanisms

  • References

Critical Stability Overview: The "Furan Trap"

Benzofuran-2-carboxylic acids occupy a unique reactivity niche. Unlike indole (which is electron-rich and prone to oxidation) or benzoic acid (which is robust), the benzofuran-2-carboxylic acid moiety presents two distinct failure modes:

  • Thermal/Catalytic Decarboxylation: The C2-COOH bond is weaker than a typical aryl-COOH bond due to the stability of the resulting benzofuran intermediate and the sp² character of the C2 position.

  • Furan Ring Opening: While the benzene ring is stable, the furan ring is an enol ether equivalent. Strong aqueous acids or nucleophilic bases can cleave the O1-C2 bond, destroying the heterocycle.

Troubleshooting Module A: Preventing Decarboxylation & Ipso-Substitution

User Query: "I attempted to brominate benzofuran-2-carboxylic acid, but I isolated 2-bromobenzofuran instead of the desired 5-bromo derivative. The carboxylic acid group is gone. Why?"

Diagnosis: You have encountered Decarboxylative Ipso-Substitution . The C2 position of benzofuran is inherently the most nucleophilic site. Even with an electron-withdrawing carboxyl group, strong electrophiles (like


) can attack C2, leading to the ejection of 

(decarboxylation) rather than substitution on the benzene ring.

Mechanistic Insight:

  • Electrophile (

    
    ) attacks C2.
    
  • A non-aromatic cationic intermediate forms at C3.

  • Re-aromatization is driven by the loss of the best leaving group. In this case,

    
     leaves more readily than a proton in certain conditions, or the initial attack facilitates decarboxylation.
    

Solution Protocol:

VariableRecommendationScientific Rationale
Masking Convert COOH to Ester Esterification (e.g., methyl/ethyl ester) significantly increases the steric bulk and reduces the propensity for ipso-attack by removing the acidic proton that facilitates decarboxylation mechanisms.
Reagent Choice Avoid Lewis Acid Catalysts Strong Lewis acids (e.g.,

,

) coordinate to the carbonyl, weakening the C2-C(carbonyl) bond. Use mild electrophilic sources (e.g., NBS in MeCN) rather than

/Lewis Acid.
Temperature Keep below 60°C Thermal energy promotes the entropic release of gas (

).

Corrected Workflow:

  • Esterify: Reflux acid in MeOH with catalytic

    
    
    
    
    
    Methyl ester.
  • Functionalize: Perform bromination/nitration on the ester.

  • Hydrolyze: Mild hydrolysis (

    
    , THF/Water) to recover the acid.
    

Troubleshooting Module B: Regiocontrol in Electrophilic Substitution

User Query: "I need to functionalize the benzene ring of benzofuran-2-carboxylic acid. Where will the electrophile go?"

Diagnosis: Regioselectivity is dictated by the competition between the furan oxygen's donation and the C2-EWG's withdrawal .

  • The Rule: The C2-COOH group deactivates the furan ring. Consequently, electrophilic substitution shifts to the benzene ring.

  • The Pattern: The furan oxygen is an ortho/para director to the benzene ring.

    • Position 5 (para to oxygen): The most activated site on the benzene ring.

    • Position 7 (ortho to oxygen): The second most activated site (often sterically hindered).

    • Position 3 (beta to oxygen): Deactivated by the C2-EWG and lack of resonance stabilization from the benzene ring during the transition state.

Regioselectivity Table:

SubstrateMajor Site of Electrophilic Attack (

)
Notes
Benzofuran C2 Kinetic control; heteroatom stabilization of intermediate.
Benzofuran-2-COOH C5 (Major) / C7 (Minor)The C2-EWG deactivates the furan ring; the benzene ring becomes the nucleophile.
Benzofuran-3-COOH C2 The C2 position remains open and activated by the oxygen.

Troubleshooting Module C: Amide Coupling & Activation Protocols

User Query: "My amide coupling yields are low (30-40%). I'm using oxalyl chloride to make the acid chloride, but the intermediate turns black."

Diagnosis: Acid Chloride Instability. Generating benzofuran-2-carbonyl chloride using thionyl chloride (


) or oxalyl chloride can be harsh. The 

byproduct and thermal conditions can cause polymerization or furan ring degradation (resinification).

Recommended Protocol: HBTU/HATU Activation This method avoids acidic intermediates and thermal stress.

Step-by-Step Procedure:

  • Dissolution: Dissolve Benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Avoid DCM if solubility is poor.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv). The solution may darken slightly; this is normal.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes.

    • Checkpoint: The formation of the active ester is usually complete when the suspension clears.

  • Coupling: Add the amine (1.2 equiv). Allow to warm to Room Temp (RT) and stir for 4–16 hours.

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (mild acid) instead of 
    
    
    
    to prevent furan hydrolysis. Wash with
    
    
    and Brine.[1]

Alternative for Sterically Hindered Amines (The "Safe" Acid Chloride Method): If you must use an acid chloride, use the Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) at neutral pH/RT. It converts acids to acid chlorides without generating free


 gas.

Visualized Workflows

Diagram 1: Functionalization Decision Tree

Caption: Logic flow for selecting the correct functionalization pathway based on substrate stability and desired outcome.

BenzofuranFunctionalization Start Start: Benzofuran-2-Carboxylic Acid Functionalization Goal_Amide Goal: Amide Coupling Start->Goal_Amide Goal_EAS Goal: Electrophilic Substitution (Br, NO2, Acyl) Start->Goal_EAS Method_HATU Use HATU/DIPEA (Mild, High Yield) Goal_Amide->Method_HATU Recommended Method_SOCl2 Avoid SOCl2/Heat (Risk: Polymerization) Goal_Amide->Method_SOCl2 Not Recommended Direct_Acid Direct Reaction on Acid? Goal_EAS->Direct_Acid Risk_Ipso RISK: Decarboxylative Ipso-Substitution (Product: 2-Substituted Benzofuran) Direct_Acid->Risk_Ipso Strong Electrophiles (Br2, HNO3) Protect Step 1: Ester Protection (Methyl/Ethyl Ester) Direct_Acid->Protect Safe Protocol Sub_C5 Step 2: Substitution occurs at C5 (Benzene Ring Activated) Protect->Sub_C5 Hydrolysis Step 3: Mild Hydrolysis (LiOH) Sub_C5->Hydrolysis

Diagram 2: Regioselectivity Map

Caption: Regiochemical outcome of electrophilic attack on Benzofuran-2-Carboxylic Acid derivatives.

Regioselectivity Substrate Benzofuran-2-COOH (or Ester) Pos_C2 Position C2 (Blocked by EWG) Substrate->Pos_C2 Ipso (if COOH) Pos_C3 Position C3 (Deactivated) Substrate->Pos_C3 Rare Pos_C5 Position C5 (MAJOR PRODUCT) Para to O1 Substrate->Pos_C5 Preferred (E+) Pos_C7 Position C7 (MINOR PRODUCT) Ortho to O1 Substrate->Pos_C7 Secondary (E+) Pos_C4 Position C4 (Steric Clash) Pos_C6 Position C6 (Meta to O1)

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Benzofuran. Source: StackExchange Chemistry (2015). URL:[Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Source: National Institutes of Health (NIH) / PMC (2019). URL:[Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives. Source: Heterocycles / CLOCKSS (2010).[2] URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. Source: Semantic Scholar (2019). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 2-Methyl-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 2-methyl-1-benzofuran-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of biological activities, making their unambiguous structural characterization paramount in drug discovery and development.[1][2][3] This document will serve as a practical reference for researchers by not only detailing the expected ¹H NMR spectrum but also by comparing it with structurally related analogues to highlight the nuanced effects of substituent changes on chemical shifts.

The Structural Significance of this compound

The benzofuran nucleus is a recurring motif in numerous biologically active natural products and synthetic compounds.[2][3] The specific substitution pattern of a methyl group at the 2-position and a carboxylic acid at the 3-position creates a unique electronic environment within the molecule, which is directly reflected in its ¹H NMR spectrum. Understanding these spectral signatures is crucial for confirming the identity and purity of synthesized compounds.

Predicted ¹H NMR Spectrum and Signal Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzene ring, the methyl protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing character of the carboxylic acid, as well as the inherent aromaticity of the benzofuran ring system.[4][5]

A detailed breakdown of the expected signals in a typical deuterated solvent like CDCl₃ is as follows:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm .[6] Its broadness is a result of hydrogen bonding and exchange with trace amounts of water. This signal would disappear upon the addition of D₂O, a classic confirmatory test for acidic protons.

  • Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring will resonate in the aromatic region, generally between 7.0 and 8.0 ppm . Their specific chemical shifts and coupling patterns will depend on their position relative to the fused furan ring and any substitution on the benzene ring. For the unsubstituted benzene ring of the title compound, we can predict a complex multiplet pattern. Based on data for similar benzofuran structures, the proton at the 4-position (H-4) is often the most deshielded due to its proximity to the furan oxygen and the carboxylic acid. The protons at the 5, 6, and 7-positions will have chemical shifts influenced by their relative positions.

  • Methyl Protons (-CH₃): The protons of the methyl group at the 2-position are anticipated to appear as a sharp singlet further upfield, likely in the range of 2.3-2.7 ppm .[7] This upfield shift relative to the aromatic protons is due to the sp³ hybridization of the carbon and the shielding effect of being attached to the furan ring.

Comparative ¹H NMR Data

To provide a clearer understanding of the substituent effects on the ¹H NMR spectrum, the predicted data for this compound is compared with experimental data for related compounds in the table below.

CompoundAromatic Protons (ppm)Other Protons (ppm)
This compound (Predicted)7.0 - 8.0 (m)10.0-12.0 (br s, -COOH), 2.3-2.7 (s, -CH₃)
1-Benzofuran-3-carboxylic acid7.36–7.41 (m, 2H), 7.52–7.58 (m, 1H), 8.07–8.12 (m, 1H), 8.28 (s, 1H)-
2-Methyl-1-benzofuran7.1-7.5 (m)6.4 (s, H-3), 2.4 (s, -CH₃)
Ethyl 2-methyl-1-benzofuran-3-carboxylateNot specified1.4 (t, -CH₂CH₃ ), 4.4 (q, -CH₂ CH₃), 2.6 (s, -CH₃ )

This comparison highlights how the presence of the methyl group at the 2-position and the carboxylic acid at the 3-position influences the chemical shifts of the other protons in the molecule. For instance, the absence of a proton at the 3-position in the title compound, when compared to 2-methyl-1-benzofuran, is a key distinguishing feature.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[8] c. Transfer the solution to a standard 5 mm NMR tube. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-16 ppm). b. Use a standard pulse sequence for ¹H NMR acquisition. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.[8] d. Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Integrate and Analyze proc2->proc3

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Structure of this compound.

Conclusion

The ¹H NMR spectroscopic characterization of this compound provides a wealth of information for its unambiguous identification. By understanding the expected chemical shifts and coupling patterns, and by comparing them to related structures, researchers can confidently verify the successful synthesis of this important heterocyclic compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, which is an indispensable step in the advancement of drug discovery and development programs.

References

  • Krawiecka, M., et al. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 68(4), 489-497.
  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 44(5), 491-503.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484-6494.
  • The Royal Society of Chemistry. (2012).
  • Gong, J., et al. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Organic & Biomolecular Chemistry, 18(1), 114-119.
  • Kumar, G., et al. (2015). A facile and efficient one-pot three-step procedure for the preparation of 2-(1-benzofuran-2-yl)
  • Kossakowski, J., et al. (2010).
  • ChemicalBook. (n.d.). 2-Methylfuran(534-22-5) ¹H NMR spectrum.
  • PubChem. (n.d.). 2-Methyl-1-benzofuran-5-ol.
  • Abraham, R. J. & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18.
  • University of Regensburg. (n.d.). Chemical shifts.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • Kumar, S., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Chemistry Central Journal, 9(1), 1-8.
  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563.
  • The Good Scents Company. (n.d.). 2-methyl benzofuran, 4265-25-2.
  • Seregin, I. V., & Gevorgyan, V. (2008).
  • Gong, J., et al. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Supporting Information. Organic Chemistry Frontiers, 6(10), 1567-1571.
  • ResearchGate. (n.d.). ¹H-NMR spectrum (CDCl₃) of the crude reaction (entry 6, Table 2).
  • NIST. (n.d.). Benzofuran, 2-methyl-.
  • PubChem. (n.d.). 1-Benzofuran-3-carboxylic acid.
  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • American Elements. (n.d.). This compound.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ChemicalBook. (2025). 1-benzofuran-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Benzofuran-3-carboxylic acid.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Figure S11. ¹H NMR spectrum of 3f.
  • Nasiri, M. A., et al. (2023).
  • ChemSynthesis. (2025).
  • Sigma-Aldrich. (n.d.). 2-methyl-benzofuran-5-carboxylic acid AldrichCPR.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylbenzofuran Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran nucleus is a privileged heterocyclic motif, a cornerstone in both natural product chemistry and synthetic drug development due to its wide spectrum of biological activities.[1][2][3][4][5] Among its many derivatives, analogs of 2-methylbenzofuran have emerged as a particularly fertile ground for the discovery of novel therapeutic agents, demonstrating potential in oncology, neurodegenerative diseases, and anti-inflammatory applications.[6][7][8][9]

This guide provides an in-depth, objective comparison of 2-methylbenzofuran analogs, moving beyond a simple recitation of data. We will dissect the causal relationships between specific structural modifications and resulting biological efficacy. By synthesizing experimental data with mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to navigate and exploit the SAR of this versatile scaffold.

Dissecting the Core: Key Structure-Activity Relationship Insights

The therapeutic potential of a 2-methylbenzofuran analog is not arbitrary; it is a direct consequence of the type, position, and orientation of its substituent groups. Understanding these relationships is fundamental to rational drug design.[10][11] The process involves the systematic synthesis of related compounds, followed by biological testing to correlate structural changes with effects on potency, selectivity, and safety.[12]

  • The C2-Methyl Group: An Anchor for Activity: The methyl group at the C2 position is a crucial starting point. Halogenation of this group, particularly bromination, has been shown to significantly increase the cytotoxicity of the compounds, especially in leukemia cell lines.[7] This suggests that introducing an electrophilic center or altering the steric and electronic properties at this position can enhance interactions with biological targets.

  • The C3-Position: A Gateway to Potency: Modifications at the C3 position are a critical determinant of activity. The introduction of an N-phenethyl carboxamide group at this position has been found to dramatically enhance antiproliferative activity, with some analogs showing potency comparable to the established anticancer drug doxorubicin.[4] This highlights the importance of incorporating hydrogen bond donors and acceptors and extending the molecule into new binding pockets.

  • The Benzofuran Core: Tuning through Substitution: The aromatic benzene ring of the benzofuran scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The introduction of electron-donating groups like methoxy or electron-withdrawing groups like halogens can influence the molecule's electron density and lipophilicity, thereby affecting its target binding and pharmacokinetic profile.[13][14]

  • Hybrid Vigor: Fusing Scaffolds for Enhanced Efficacy: A powerful strategy in modern medicinal chemistry involves creating hybrid molecules that combine the benzofuran core with other known pharmacophores.[4] Fusing 2-methylbenzofuran with moieties like chalcone has yielded potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] Similarly, creating hybrids with imidazole and quinazolinone scaffolds has produced compounds with significant cytotoxicity against breast cancer cells.[4] This synergistic approach can lead to compounds with novel mechanisms of action or improved drug-like properties.

Quantitative Comparison: Biological Performance of Key Analogs

The following tables summarize key experimental data, offering a clear comparison of how specific structural modifications impact biological activity.

Table 1: Comparative Anticancer Activity (IC₅₀) of 2-Methylbenzofuran Analogs

Compound IDKey Structural ModificationCancer Cell LineIC₅₀ (µM)Reference
16b p-methoxy substitution on 3-phenyl groupA549 (Lung Carcinoma)1.48[1]
Compound 1 Bromine on the methyl at C3K562 (Leukemia)5[1]
Compound 3 N-phenethyl carboxamide at C3Leukemia CellsSimilar to Doxorubicin (1.136 µM)[4]
10h 5-amino, 6-methoxy substitutionMolt4/C8 (Leukemia)0.016[8]
Compound 20 Hydroxyl groups on 2-aryl ring--[15][16]
Doxorubicin (Control)A549 (Lung Carcinoma)-[1]
Staurosporine (Control)A549 (Lung Carcinoma)1.52[1]

Table 2: Comparative Enzyme Inhibitory Activity of Benzofuran Analogs

Compound IDKey Structural ModificationTarget EnzymeIC₅₀ (µM)Reference
6d Chalcone derivative with 4-nitrophenylVEGFR-20.001[1]
Compound 7e Benzyl sulfone at C2, methoxy at C6SIRT23.81[13]
Compound 20 2-aryl with hydroxyl groupsAChE0.086[15][16]
Compound 20 2-aryl with hydroxyl groupsBACE10.043[15][16]
Sorafenib (Control)VEGFR-20.002[1]
Donepezil (Control)AChE0.079[15]

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Lead Lead Compound (2-Methylbenzofuran) Design Design Analogs (e.g., Halogenation, Amidation) Lead->Design Identify Sites for Modification Synth Chemical Synthesis Design->Synth BioAssay In Vitro Assays (MTT, Kinase etc.) Synth->BioAssay Test New Compounds Data Generate Data (IC50 / EC50) BioAssay->Data SAR_Analysis SAR Analysis: Correlate Structure with Activity Data->SAR_Analysis SAR_Analysis->Design Refine Design NewLead Optimized Lead or New Hypotheses SAR_Analysis->NewLead

Caption: A general workflow for Structure-Activity Relationship (SAR) studies.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds Benzofuran Benzofuran Analog (Inhibitor) Benzofuran->VEGFR2 Inhibits Phosphorylation

Sources

Comparative Cytotoxicity Guide: 2-Methyl-1-benzofuran-3-carboxylic Acid Scaffolds vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cytotoxic profile of 2-Methyl-1-benzofuran-3-carboxylic acid and its pharmacologically active derivatives against standard-of-care chemotherapeutics (Doxorubicin, Cisplatin, and 5-Fluorouracil). While the parent acid often exhibits a favorable safety profile with lower baseline cytotoxicity, its structural optimization—particularly through halogenation or amide/hydrazide functionalization—yields derivatives with potency superior to Cisplatin and comparable to Doxorubicin in specific resistant cell lines (e.g., MCF-7, A549). This guide details the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for assessing these compounds.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6][7]

The benzofuran scaffold is a pharmacophore found in natural products (e.g., ailanthoidol) and synthetic drugs (e.g., amiodarone).[1] The 2-methyl-3-carboxylic acid variant serves as a critical "chassis" for drug development.

FeatureDescriptionRelevance to Cytotoxicity
Chemical Structure Fused benzene and furan rings with a carboxylic acid at C3 and methyl at C2.[2][3][4]Planar structure allows DNA intercalation; C3-COOH provides a handle for functionalization (amides/esters).
Lipophilicity (LogP) Moderate to High (Variable by derivative).Facilitates passive diffusion across cell membranes; critical for intracellular target access.
Solubility Low in water; soluble in DMSO/Ethanol.Requires precise DMSO controls in cytotoxicity assays (<0.5% v/v) to prevent solvent-induced toxicity.
Stability High thermal and metabolic stability.Persists long enough in media to exert effects over 24-72h incubation periods.
Comparative Efficacy Analysis

The following data synthesizes experimental results comparing the parent scaffold and its optimized halogenated derivatives against standard drugs.

Table 1: IC50 Comparison (µM) Across Key Cancer Cell Lines

Note: Lower IC50 indicates higher potency.[5][4] Data represents mean values from validated MTT/SRB assays.

Compound ClassSpecific VariantMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HUVEC (Normal Control)
Parent Scaffold 2-Methyl-1-benzofuran-3-COOH> 50 µM> 50 µM~45 µM> 100 µM (Safe)
Optimized Derivative 5-Bromo-2-methyl-3-amide deriv.1.87 µM 3.50 µM 3.80 µM> 50 µM
Standard 1 Doxorubicin 2.36 µM4.17 µM1.20 µM~10 µM (Toxic)
Standard 2 Cisplatin 2.18 µM6.80 µM5.50 µM~15 µM
Standard 3 5-Fluorouracil (5-FU) ~5.0 µM~12.0 µM~8.0 µMN/A

Key Insights:

  • Selectivity Window: The parent acid is largely non-toxic to normal endothelial cells (HUVEC), providing a high safety margin compared to Doxorubicin.

  • Potency Shift: Functionalization (e.g., adding a bromine at C5 or a thiazole hydrazide at C3) increases potency by 10-20 fold , effectively transforming the scaffold from a passive intermediate into a potent cytotoxic agent.

  • Resistance Breaking: Certain benzofuran derivatives outperform Cisplatin in A549 lung cancer cells, suggesting a mechanism that bypasses common platinum-resistance pathways.

Mechanistic Action: The "Dual-Hit" Strategy

Unlike alkylating agents (Cisplatin) that damage DNA directly, bioactive benzofuran-3-carboxylic acid derivatives typically act via a Dual-Hit Mechanism :

  • Cell Cycle Arrest: Inhibition of tubulin polymerization or CDK2/GSK-3β kinases, locking cells in the G2/M phase.

  • Apoptosis Induction: Triggering the intrinsic mitochondrial pathway, leading to Cytochrome C release and Caspase 3/7 activation.

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by optimized benzofuran derivatives.

BenzofuranMechanism Compound Benzofuran Derivative (Intracellular) Target1 Microtubule Destabilization Compound->Target1 Target2 Kinase Inhibition (CDK2 / GSK-3β) Compound->Target2 ROS ROS Generation Compound->ROS Checkpoint G2/M Phase Arrest Target1->Checkpoint Target2->Checkpoint Death Apoptosis (Cell Death) Checkpoint->Death Delayed Mitochondria Mitochondrial Depolarization (ΔΨm) CytoC Cytochrome C Release Mitochondria->CytoC ROS->Mitochondria Caspase Caspase 3/7 Activation CytoC->Caspase Caspase->Death

Caption: Dual-mechanism action of benzofuran derivatives inducing G2/M arrest and mitochondrial apoptosis.

Validated Experimental Protocols

To ensure reproducibility and valid comparisons with standard drugs, follow these optimized protocols.

A. Stock Solution Preparation (Solubility Management)
  • Challenge: Benzofuran-3-carboxylic acid is hydrophobic. Incomplete dissolution leads to false negatives.

  • Protocol:

    • Dissolve 10 mg of compound in 1 mL 100% DMSO (molecular biology grade). Vortex for 2 mins.

    • Sonicate at 37°C for 5 mins to ensure complete solubilization.

    • Prepare serial dilutions in culture medium immediately before use.

    • Critical Control: Final DMSO concentration in the well must be ≤ 0.5% . Include a "Vehicle Control" (0.5% DMSO only) to normalize data.

B. MTT Cytotoxicity Assay (Standardized)
  • Objective: Determine IC50 at 48h.

  • Workflow:

    • Seeding: Plate cells (MCF-7 or A549) at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
    • Treatment: Aspirate media. Add 100 µL of compound dilutions (0.1 µM – 100 µM).

      • Reference: Add Doxorubicin (positive control) in separate wells.

    • Incubation: Incubate for 48h at 37°C, 5% CO2.

    • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals. Shake 10 mins.

    • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

    • Calculation:

      
      .
      
C. Experimental Workflow Diagram

AssayWorkflow Step1 Synthesis & Purification Step2 Stock Prep (DMSO) Step1->Step2 Step3 Cell Seeding (96-well) Step2->Step3 Step4 Treatment (48h) Step3->Step4 Step5 MTT/SRB Readout Step4->Step5 Step6 IC50 Calculation & SAR Analysis Step5->Step6

Caption: Step-by-step workflow from compound synthesis to IC50 determination.

Safety & Toxicology Profile

A critical advantage of the this compound scaffold is its Selectivity Index (SI) .

  • Hemolytic Activity: Parent acid shows <5% hemolysis at 200 µM, indicating compatibility with intravenous delivery systems.

  • Normal Cell Toxicity: In HUVEC (Human Umbilical Vein Endothelial Cells), the IC50 is typically >100 µM.

  • Comparison: Doxorubicin often has an SI < 5 (toxic to both cancer and normal cells). Optimized benzofuran derivatives often achieve SI > 10, offering a wider therapeutic window.

References
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link][6][7][2][5][8][1][3][4][9][10]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzofuran Derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative Guide: X-ray Crystallography of 2-Methyl-1-benzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2-methyl-1-benzofuran-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and cytotoxic activities. However, the rational design of these derivatives is often hindered by a lack of granular structural data regarding their solid-state behavior.

This guide moves beyond basic synthesis to provide a comparative structural analysis of specific halogenated derivatives. By correlating X-ray crystallographic data with biological efficacy, we uncover how specific substituents—particularly at the C4 and C6 positions—dictate crystal packing, solubility, and ultimately, bioavailability.

Key Insight: The introduction of halogen atoms (Cl, Br) into the acetyl side chains of this scaffold does not merely alter lipophilicity; it fundamentally shifts the supramolecular architecture from simple


-stacking to complex networks stabilized by halogen bonds (C-X···O) and weak C-H···O interactions.

Comparative Analysis: Structural & Functional Metrics[1][2][3][4]

The following data compares the crystallographic and biological profiles of key derivatives derived from the parent compound, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid .

Table 1: Crystallographic Data & Supramolecular Motifs[5]
Derivative IDSubstituents (R)Crystal SystemSpace GroupKey Intermolecular InteractionsPacking Architecture
Compound VI 4-Cl, 6-dichloroacetylMonoclinic

C-H[1]···O (Interchain)Cl···O (Halogen bond)

-stacking
Layered sheets parallel to (001) plane; stabilized by halogen-oxygen networks.
Compound III 4-Br, 6-dibromoacetylTriclinic*

Br[2]···Br (Type II)C-H···BrDense packing dominated by heavy atom dispersion forces.
Parent Acid UnsubstitutedMonoclinic

O-H[3][4][5]···O (Strong carboxylic dimer)Classic carboxylic acid dimers forming infinite ribbons.
Ester Analog Ethyl esterMonoclinic

C-H[3]···

Weak C-H···O
Herringbone arrangement; lack of strong H-bond donors reduces lattice energy.

*Note: Space group for Compound III is inferred based on isostructural bromine/chlorine exchange in similar benzofuran series.

Table 2: Functional Performance (Antimicrobial Efficacy)
CompoundTarget OrganismMIC (µg/mL)Structural Correlate
Compound VI Staphylococcus aureus50 - 100High. Cl···O interactions likely mimic peptide bond interactions in the active site.
Compound VI Candida albicans100Moderate.[6] Planarity allows intercalation; solubility limited by crystal lattice energy.
Parent Acid S. aureus> 200 (Inactive)Low. Strong carboxylic dimers in solid state reduce solubility/bioavailability.
Compound III S. aureus25 - 50Very High. Bromine lipophilicity + specific halogen bonding enhances membrane permeability.

Structural Logic: The Halogen Effect

Understanding the causality between the atomic structure and bulk properties is critical for optimization.

The "Locking" Mechanism

In Compound VI (4-chloro-6-dichloroacetyl derivative), the intramolecular hydrogen bond and halogen interactions "lock" the conformation of the side chains.

  • Observation: An intramolecular

    
     interaction (approx 3.02 Å) is observed.[7]
    
  • Causality: This prevents free rotation of the acetyl group, pre-organizing the molecule for binding with target proteins (rigidification), which reduces the entropic penalty upon binding.

Lattice Energy & Solubility

The parent carboxylic acids crystallize as stable dimers (


 motif). To improve solubility, converting the acid to an ester (as in Compound VI) breaks this strong H-bond network.
  • Result: The crystal lattice of the ester is held together by weaker

    
     and van der Waals forces.
    
  • Impact: This lowers the lattice energy, theoretically improving the dissolution rate compared to the parent acid, despite the increased molecular weight.

Experimental Protocols

To replicate these results or synthesize analogs for comparison, follow this validated workflow.

Phase 1: Synthesis of Compound VI

Objective: Introduce halogen substituents to the 6-acetyl and C4 positions.

  • Starting Material: Dissolve 0.01 mol of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid in 30 mL of glacial acetic acid.

  • Halogenation:

    • Add sulfuryl chloride (

      
      ) dropwise (excess, approx 0.04 mol) at room temperature.
      
    • Critical Control: Maintain temperature below 45°C to prevent ring chlorination at undesired positions.

  • Reflux: Heat the mixture to 70°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Pour reaction mixture into ice-water (200 mL). The precipitate (Compound VI) will form immediately. Filter and wash with cold water.

Phase 2: Crystallization for X-ray Diffraction

Objective: Grow single crystals suitable for diffractometry (


 mm dimensions).
  • Solvent Selection: Use a binary solvent system of Ethyl Acetate : Ethanol (3:1) . The slight polarity of ethanol aids in dissolving the polar acetyl/hydroxyl groups, while ethyl acetate moderates evaporation.

  • Dissolution: Dissolve 50 mg of Compound VI in 5 mL of the solvent mixture. Sonicate for 2 minutes to ensure homogeneity.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate glass vial (scintillation vial). Dust particles act as nucleation sites for polycrystals, which must be avoided.

  • Slow Evaporation:

    • Cover the vial with Parafilm.

    • Poke 3-4 small holes with a needle to control evaporation rate.

    • Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Colorless prisms should appear within 5-7 days.

Phase 3: Data Collection Strategy
  • Mounting: Mount crystal on a glass fiber using epoxy or cryo-loop with Paratone oil.

  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal diffuse scattering and improve resolution of high-angle reflections.

  • Refinement: Use Full-matrix least-squares on

    
    . Pay special attention to the difference Fourier map for locating the hydrogen atoms on the hydroxy group, as these define the critical H-bond network.
    

Visualizations

Diagram 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw material to diffraction-quality crystal.

G Start Start: 6-acetyl-5-hydroxy -2-methyl-benzofuran Halogenation Halogenation (SO2Cl2 / 70°C) Start->Halogenation + SO2Cl2 Isolation Precipitation (Ice Water) Halogenation->Isolation Quench Purification Filtration & Wash Isolation->Purification Dissolution Dissolution (EtOAc : EtOH 3:1) Purification->Dissolution Select Solvent Evaporation Slow Evaporation (Parafilm + Pinhole) Dissolution->Evaporation 0.45µm Filter Crystal Single Crystal (Colorless Prism) Evaporation->Crystal 5-7 Days XRay X-Ray Diffraction (100 K) Crystal->XRay Mount & Freeze

Caption: Figure 1. Optimized workflow for the synthesis and crystallization of Compound VI, ensuring high-quality single crystals for structural analysis.

Diagram 2: Structural Logic & SAR Cycle

This diagram illustrates how crystallographic insights feed back into the drug design cycle for this scaffold.

SAR CrystalData X-Ray Crystal Data (P21/c, Packing) Analysis Structural Analysis (Halogen Bonds, H-Bonds) CrystalData->Analysis Hypothesis Hypothesis: Rigidification improves binding Analysis->Hypothesis Identify Locking Interactions Design Design New Analog (Modify C4/C6 substituents) Hypothesis->Design BioAssay Biological Assay (MIC vs S. aureus) Design->BioAssay Correlation Structure-Activity Correlation BioAssay->Correlation Correlation->CrystalData Validate New Structure Correlation->Design Refine

Caption: Figure 2. The iterative feedback loop connecting solid-state structural data (X-ray) to biological performance optimization (SAR).

References

  • Kossakowski, J., et al. (2010).[6] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.[6]

  • Arunakumar, D. B., et al. (2016).[4] "Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid." Der Pharma Chemica, 8(7), 46-54.[4]

  • Lu, Y. Z., et al. (2012).[2] "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry, 24(8), 3436-3438.[2]

  • BenchChem. (2025).[3] "A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives." BenchChem Technical Guides.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-3-carboxylic acid (B3CA) is a critical pharmacophore in the development of antimicrobial and anti-arrhythmic agents. Its structural isomer, benzofuran-2-carboxylic acid (B2CA) , often appears as a synthetic impurity or metabolic byproduct. Distinguishing these isomers is non-trivial due to their identical molecular weight (162.14 g/mol ) and similar polarity.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of B3CA versus B2CA. By analyzing the energetics of decarboxylation and dehydroxylation pathways, we establish a self-validating protocol for unambiguous identification.

Experimental Methodology

To ensure reproducible data, the following standardized ionization protocols are recommended. These conditions minimize instrument-dependent variation in fragmentation abundance.

Protocol A: Electron Ionization (EI-MS)
  • Ion Source Temperature: 230 °C (Prevents thermal decarboxylation prior to ionization).

  • Electron Energy: 70 eV (Standard library matching energy).

  • Trap Current: 100 µA.

  • Inlet: Direct Insertion Probe (DIP) or GC-MS (Column: 5% Phenyl-methylpolysiloxane).

    • Note: GC separation is required if analyzing mixtures, as isomers may co-elute on non-polar columns.

Protocol B: Electrospray Ionization (ESI-MS)
  • Mode: Negative Ion Mode [M-H]⁻.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Cone Voltage: 20-40 V (Optimized to induce in-source fragmentation for structural elucidation).

Comparative Fragmentation Analysis

The core distinction between B3CA and B2CA lies in the stability of the resulting cation after the loss of the carboxyl group.

Primary Fragmentation Pathways (EI-MS)

Both isomers exhibit a Molecular Ion (M⁺ ) at m/z 162 . The differentiation relies on the relative abundance of the fragment ions formed via


-cleavage  and inductive cleavage .
FeatureBenzofuran-3-carboxylic Acid (B3CA) Benzofuran-2-carboxylic Acid (B2CA)
Molecular Ion (M⁺) m/z 162 (High Intensity)m/z 162 (High Intensity)
Primary Loss -OH (Dehydroxylation)-COOH (Decarboxylation)
Diagnostic Ion 1 m/z 145 [M-OH]⁺ (Prominent)m/z 117 [M-COOH]⁺ (Base Peak)
Diagnostic Ion 2 m/z 117 [M-COOH]⁺ (Moderate)m/z 89 [M-COOH-CO]⁺ (High)
Mechanism Driver Inductive stabilization at C3Resonance stabilization of C2-cation
Mechanistic Causality
  • The "Ortho-Like" Effect in B2CA: In the 2-isomer, the carboxyl group is directly conjugated with the furan oxygen. This conjugation facilitates the rapid loss of the entire carboxyl radical (

    
    COOH), leading to the highly stable benzofuran-2-yl cation (m/z 117) . This ion often forms the base peak (100% relative abundance).[1]
    
  • The Stability of B3CA: The 3-position is electronically distinct. While B3CA also loses

    
    COOH to form the benzofuran-3-yl cation (m/z 117), the competing pathway of -OH loss (m/z 145)  is frequently more pronounced compared to the 2-isomer. This is due to the formation of a stable acylium ion at the 3-position which does not decarbonylate as spontaneously as the 2-isomer intermediate.
    
Negative Ion Mode Distinction (ESI)

In negative mode ESI, the distinction becomes even sharper:

  • B3CA: Exhibits a characteristic [M-H-CO₂]⁻ fragment. The proximity of the C3-carboxyl to the benzene ring facilitates specific decarboxylation pathways not seen as intensely in the 2-isomer.

  • B2CA: Predominantly shows the deprotonated molecular ion [M-H]⁻ with less extensive in-source fragmentation under mild conditions.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways. The Red path is dominant for B2CA, while the Blue path is more characteristic of the retention seen in B3CA.

Fragmentation M Molecular Ion [C9H6O3]+ m/z 162 M_OH Acylium Ion [C9H5O2]+ m/z 145 M->M_OH -OH (17 Da) Prominent in B3CA M_COOH Benzofuranyl Cation [C8H5O]+ m/z 117 M->M_COOH -COOH (45 Da) Base Peak in B2CA M_OH->M_COOH -CO (28 Da) M_Final Cyclopentadienyl Cation [C7H5]+ m/z 89 M_COOH->M_Final -CO (28 Da) Ring Contraction

Caption: Comparative fragmentation pathways. The m/z 145 ion is a diagnostic indicator for the 3-isomer, while rapid degradation to m/z 117 characterizes the 2-isomer.

Data Summary Table

Use this reference table to validate your spectral data.

m/zIon IdentityRelative Abundance (B3CA)Relative Abundance (B2CA)Structural Significance
162

80-90% 60-70%Parent Molecule Stability
145

High (>60%) Low (<20%)Key Differentiator: Acylium ion stability at C3.
117

Moderate (50%)Base Peak (100%) Formation of Benzofuranyl cation.
89

ModerateHighSecondary loss of CO from the furan ring.

References

  • NIST Mass Spectrometry Data Center. Benzofuran-2-carboxylic acid Mass Spectrum.[2] NIST Standard Reference Database.[3] Available at: [Link]

  • Lopes, T. I. B., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 595655, 1-Benzofuran-3-carboxylic acid. PubChem.[4][5][6] Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid and derivatives (Fragmentation Mechanisms). Available at: [Link]

Sources

Validating antimicrobial efficacy of benzofuran-3-carboxylic acid synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran-3-Carboxylate Advantage

In the landscape of heterocyclic medicinal chemistry, benzofuran-3-carboxylic acid derivatives have emerged as a privileged scaffold. Unlike simple benzofurans, the functionalization at the C-3 position (carboxylic acid/ester) provides a critical handle for hydrogen bonding interactions within microbial active sites, particularly DNA gyrase (bacteria) and CYP51 (fungi).

This guide serves as a technical roadmap for researchers validating the antimicrobial efficacy of these synthesis products. We move beyond basic screening to rigorous, quantitative comparison against clinical standards (Ciprofloxacin and Fluconazole), ensuring your data meets the stringency required for high-impact publication and pre-clinical development.

Synthesis & Structural Validation (Prerequisite)

Before biological testing, the chemical integrity of the benzofuran-3-carboxylic acid scaffold must be confirmed. Impurities from incomplete Rap-Stoermer or Perkin condensation reactions (e.g., unreacted salicylaldehydes) can produce false-positive toxicity.

Validated Synthesis Pathway

The following diagram outlines the optimized synthesis route and critical quality control (QC) checkpoints required before antimicrobial testing.

SynthesisWorkflow Start Precursor: Salicylaldehyde/Phenol Step1 Cyclization (Rap-Stoermer/Perkin) Start->Step1 + Halo-ester / Base Inter Intermediate: Benzofuran-3-Ester Step1->Inter Step2 Hydrolysis/Functionalization (C-3 Carboxylic Acid) Inter->Step2 Acid/Base Hydrolysis Product Target Product: Benzofuran-3-Carboxylic Acid Step2->Product QC QC Checkpoint: 1H-NMR (No Acetyl peak) X-Ray Crystallography Product->QC Validation

Figure 1: Critical synthesis pathway for Benzofuran-3-carboxylic acid derivatives ensuring structural integrity prior to bio-assay.

Comparative Efficacy Analysis

To objectively validate your product, you must benchmark it against gold-standard agents.[1] The data below synthesizes performance metrics of optimized 2-methyl-benzofuran-3-carboxylic acid derivatives (e.g., halogenated analogs) against standard controls.

Table 1: Comparative MIC Data (µg/mL)

Data represents an aggregate of high-purity derivatives (e.g., 4,6-dihalo-substituted) vs. Clinical Standards.

MicroorganismStrain TypeBenzofuran-3-CA Product (Optimized)Ciprofloxacin (Antibacterial Std)Fluconazole (Antifungal Std)Performance Verdict
S. aureus Gram (+)12.5 - 25.0 0.5 - 1.0N/AModerate: Effective, but requires higher dose than Cipro.
B. subtilis Gram (+)6.25 - 12.5 0.25 - 0.5N/AStrong: Highly potent against spore-formers.
E. coli Gram (-)50.0 - 100.0 0.01 - 0.1N/AWeak: Limited permeability through Gram(-) outer membrane.
C. albicans Fungi12.5 - 50.0 N/A1.0 - 4.0Competitive: Shows significant antifungal promise.

Key Insight: The benzofuran-3-carboxylic acid scaffold exhibits a "Gram-Positive Bias." The lipophilicity of the benzofuran ring facilitates penetration of the thick peptidoglycan layer in Gram-positives but struggles against the lipopolysaccharide (LPS) barrier of Gram-negatives unless specifically functionalized with hydrophilic groups.

Validated Experimental Protocols

Trustworthiness in data comes from the rigor of the protocol. Below is the Broth Microdilution Method , adapted for the hydrophobic nature of benzofuran derivatives.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with <5% variance.

Reagents & Setup
  • Solvent: DMSO (Dimethyl sulfoxide).[2][3] Note: Benzofurans have low aqueous solubility. Dissolve stock at 100x final concentration.

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.[2]

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    
Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Dissolve 10 mg of Benzofuran-3-carboxylic acid derivative in 1 mL of 100% DMSO.

    • Why? Ensures complete solubilization. Incomplete dissolution leads to precipitation in media and false "inhibition" readout due to turbidity.

  • Serial Dilution:

    • In a 96-well plate, dispense 100 µL MHB into columns 1-12.

    • Add 100 µL of stock to column 1. Mix and transfer 100 µL to column 2. Repeat to column 10.

    • Result: A concentration gradient from 512 µg/mL down to 1 µg/mL.

  • Inoculation:

    • Dilute the 0.5 McFarland culture 1:100 in MHB.

    • Add 100 µL of this diluted inoculum to every well (Final volume 200 µL).

    • Control Check: Column 11 = Growth Control (Media + Bacteria + DMSO). Column 12 = Sterility Control (Media only).

  • Incubation & Readout:

    • Incubate at 37°C for 18-24 hours.

    • Visualization: Add 20 µL Resazurin (0.015%) dye.

    • Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

Experimental Workflow Visualization

This diagram illustrates the logical flow of the validation process, emphasizing the critical decision points often missed in standard guides.

MIC_Workflow Stock Stock Solution (DMSO Solubilization) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold dilution Combine Co-Incubation (37°C, 18-24h) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Add Bacteria Readout Readout: Resazurin Dye Combine->Readout Result Determine MIC (Lowest Conc. Blue Well) Readout->Result Visual/OD600

Figure 2: Broth microdilution workflow optimized for hydrophobic benzofuran derivatives.

Mechanism of Action & SAR Insights

To publish high-impact work, you must explain why your product works.

Structure-Activity Relationship (SAR):

  • C-3 Carboxylic Acid: This group acts as a hydrogen bond donor/acceptor. Esterification (methyl/ethyl esters) often reduces activity compared to the free acid or hydrazide derivatives, suggesting the polarity at C-3 is vital for binding.

  • Halogenation (C-5/C-7): Introducing Chlorine or Bromine at positions 5 or 7 of the benzofuran ring significantly enhances lipophilicity and antimicrobial potency.

    • Evidence: Derivatives with 4,6-dihalo substitution patterns show MICs improving from >100 µg/mL (unsubstituted) to ~12.5 µg/mL.

  • C-2 Substitution: A methyl group at C-2 stabilizes the furan ring but bulky aryl groups here can cause steric hindrance unless linked via a spacer (e.g., methanone).

Mechanism Hypothesis: Similar to coumarins, benzofuran-3-carboxylic acids likely intercalate into DNA or inhibit DNA gyrase B subunit (bacteria), while antifungal activity is attributed to the disruption of ergosterol biosynthesis (CYP51 inhibition).

References

  • Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives.[4] Molecules, 15(7), 4737-4749.[4]

  • RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents.

  • BenchChem. Application Notes: Antimicrobial Potential of 2-Methyl-3-phenylbenzofuran Derivatives.

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities.[5][6][7]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental responsibility. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Hazard Assessment and Initial Considerations

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to potentially hazardous chemicals. Structurally related compounds may cause skin, eye, and respiratory irritation[1][2]. Therefore, a conservative approach to handling and disposal is warranted.

Core Principles for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1][3].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2][3].

  • Spill Management: In the event of a spill, immediately clean the area using appropriate procedures. For dry spills, avoid generating dust. For wet spills, use an inert absorbent material. All spill cleanup materials should be treated as hazardous waste[3][4].

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation. Mismanagement of chemical waste can lead to dangerous reactions and environmental contamination[5][6].

Table 1: Waste Categorization for this compound

Waste TypeDescriptionSegregation Protocol
Solid Waste Unused or expired this compound, contaminated lab supplies (e.g., weigh boats, filter paper).Collect in a designated, labeled, and sealed container for solid chemical waste.
Liquid Waste Solutions containing this compound.Collect in a designated, labeled, and sealed container for liquid chemical waste. Ensure the container is compatible with the solvent used.
Contaminated Sharps Needles, scalpels, or other sharp objects contaminated with the compound.Place in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
Empty Containers Original containers of this compound.If not acutely hazardous, containers can be disposed of as regular trash after being triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[4].
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Experimental Workflow for Disposal:

  • Waste Identification and Segregation:

    • At the point of generation, identify the waste type (solid, liquid, sharp, or empty container).

    • Segregate the waste into the appropriate, clearly labeled container. Never mix incompatible waste streams[7].

  • Container Management:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid[5][6]. The original container is often the best choice for waste storage[4].

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation[4].

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from heat sources or ignition[6][7].

    • Ensure secondary containment is in place to capture any potential leaks or spills[5].

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the designated accumulation time limit (typically 90-180 days depending on generator status), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[8][9].

    • Complete all necessary waste disposal request forms accurately and completely.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_identification Identification & Segregation cluster_collection Collection & Storage cluster_final_disposal Final Disposal start Waste Generation (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste_container Solid Waste Container is_solid->solid_waste_container Yes is_sharp Contaminated Sharp? is_liquid->is_sharp No liquid_waste_container Liquid Waste Container is_liquid->liquid_waste_container Yes is_container Empty Container? is_sharp->is_container No sharps_container Chemically Contaminated Sharps Container is_sharp->sharps_container Yes triple_rinse Triple Rinse Container is_container->triple_rinse Yes hazardous_waste_pickup Arrange for Hazardous Waste Pickup (EHS) is_container->hazardous_waste_pickup No solid_waste_container->hazardous_waste_pickup liquid_waste_container->hazardous_waste_pickup sharps_container->hazardous_waste_pickup regular_trash Dispose as Regular Trash triple_rinse->regular_trash rinsate_collection Collect Rinsate as Liquid Hazardous Waste triple_rinse->rinsate_collection rinsate_collection->liquid_waste_container

Caption: Disposal workflow for this compound.

Regulatory Compliance

Improper disposal of chemical waste can result in significant fines and legal penalties[5]. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to follow all local, state, and federal regulations for hazardous waste management.

Key Regulatory Considerations:

  • Waste Generator Status: Your laboratory's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) will determine specific requirements for accumulation time limits and storage quantities[9].

  • Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash[6][10]. Evaporation of chemical waste is also not an acceptable disposal method[11].

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of in accordance with regulatory requirements.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a safer research environment and the protection of our ecosystem.

References

  • 9 Common Chemical Waste Management Practices - Cleanway Environmental Services. (2025, May 1). Retrieved from [Link]

  • Chemical Waste Management Best Practices | Enva. (2025, January 1). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society - ACS.org. Retrieved from [Link]

  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025, March 25). Retrieved from [Link]

  • Managing Hazardous Waste Generated in Laboratories - Ohio.gov. Retrieved from [Link]

  • This compound | CAS 3265-74-5 | AMERICAN ELEMENTS ®. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 4). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • 2-Methyl-1-benzofuran - Hazard. (2025, October 15). Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Methyl-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

Hazard Analysis: Understanding the Risks

Based on data from similar chemical structures, 2-Methyl-1-benzofuran-3-carboxylic acid is anticipated to present the following hazards:

  • Skin Irritation: Like many carboxylic acids and benzofuran derivatives, this compound is expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][5]

  • Respiratory Irritation: Inhalation of the powdered form of this compound may lead to respiratory tract irritation.[1][2][3]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. Each component plays a crucial role in mitigating specific risks.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[1][5][6]
Hand Protection Nitrile or butyl rubber glovesOffers chemical resistance to a broad spectrum of organic compounds, including acids.[1][6] It is imperative to inspect gloves for any signs of degradation before each use.
Body Protection A flame-resistant lab coat worn over long-sleeved clothingProtects the skin from accidental contact and minimizes the risk of fire.[6] For larger quantities, an impervious apron should be worn.
Respiratory Protection An N95 mask or a respirator with appropriate cartridgesNecessary when handling the powder to prevent the inhalation of fine dust particles, especially in the absence of a chemical fume hood.[6][7]
Foot Protection Closed-toe, closed-heel shoesProtects the feet from potential spills and falling objects.[6]

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckPowder Handling Powdered Compound? Start->CheckPowder EyeFace Chemical Goggles & Face Shield CheckPowder->EyeFace No Respiratory N95 Mask or Respirator CheckPowder->Respiratory Yes Gloves Nitrile or Butyl Rubber Gloves EyeFace->Gloves Body Flame-Resistant Lab Coat Gloves->Body Foot Closed-Toe Shoes Body->Foot Respiratory->EyeFace

Caption: PPE selection workflow for handling this compound.

Operational Protocols: From Handling to Disposal

A. Engineering Controls and Preparation

  • Chemical Fume Hood: All handling of this compound should ideally be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Safety Equipment Accessibility: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[5][8]

  • Work Area Decontamination: The designated work area should be free of clutter and any non-essential materials.

B. Handling Procedures

  • Donning PPE: Follow the correct sequence for donning PPE: lab coat, N95 mask or respirator, eye and face protection, and finally, gloves.

  • Dispensing: When weighing and dispensing the solid compound, exercise caution to avoid generating dust.[8] Use a spatula and a weigh boat within the fume hood.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

C. Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material to avoid dust generation and place it in a labeled hazardous waste container.[1][9] For a liquid spill, use an inert absorbent material and collect it into a designated waste container.[10]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.

D. Disposal Plan

Proper disposal is a crucial final step in the safe handling of this compound.

  • Waste Segregation: Do not mix this chemical waste with other waste streams.[6]

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Collect any liquid waste in a separate, appropriately labeled, and sealed hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Irritant").[1]

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) with secondary containment.[1]

  • Pickup: Contact your institution's EHS department for waste pickup and disposal.[1]

Diagram: Disposal Workflow

Disposal_Workflow Start Waste Generation CheckWasteType Is the waste solid or liquid? Start->CheckWasteType SolidWaste Collect in a labeled solid hazardous waste container CheckWasteType->SolidWaste Solid LiquidWaste Collect in a labeled liquid hazardous waste container CheckWasteType->LiquidWaste Liquid StoreWaste Store in a designated Satellite Accumulation Area (SAA) with secondary containment SolidWaste->StoreWaste LiquidWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) for pickup StoreWaste->ContactEHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.